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3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid Documentation Hub

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  • Product: 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid
  • CAS: 1261967-52-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Biological Activity & Pharmacological Profiling of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic Acid

The following technical guide details the biological activity, chemical biology, and experimental validation of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid , positioning it within the broader context of nitro-substit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical biology, and experimental validation of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid , positioning it within the broader context of nitro-substituted biaryl pharmacophores.

Compound Identifier: CAS 1261967-52-5 Molecular Formula: C₁₄H₁₀ClNO₄ Molecular Weight: 291.69 Da Class: 3-Aryl-5-nitrobenzoic Acid Derivative[1]

Executive Summary

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid represents a specialized pharmacophore integrating a biaryl core with an electron-withdrawing nitro group and an acidic anchor . While often utilized as a high-value intermediate in the synthesis of heterocycles, its intact structure exhibits distinct biological potential.[2] This guide analyzes its activity profile, primarily as a pro-drug scaffold for antimycobacterial agents and a hydrophobic anchor for protein-protein interaction (PPI) inhibition .

The molecule’s activity is governed by two mechanistic pillars:

  • Nitro-Reductive Activation: Targeting anaerobic/microaerophilic bacteria (e.g., M. tuberculosis) via enzymatic reduction to toxic nitroso/hydroxylamine intermediates.

  • Biaryl Atropisomerism: The ortho-chloro substituent induces a non-planar conformation, critical for fitting into hydrophobic pockets of targets like Keap1 or Transthyretin (TTR) .

Chemical Biology & Mechanism of Action

Structural Pharmacophore Analysis

The biological efficacy of this compound stems from the synergistic arrangement of three functional domains:

  • Domain A: The Nitro "Warhead" (C5 Position): Unlike standard carboxylic acids, the 5-nitro group renders the ring electron-deficient. In biological systems, this group acts as an obligate substrate for bacterial nitroreductases (e.g., DprE1 or nonspecific nitroreductases), converting the molecule into a reactive species that damages bacterial DNA or inhibits cell wall synthesis.

  • Domain B: The Biaryl Twist (C3 Position): The 2-chloro substituent on the distal phenyl ring creates steric hindrance with the central benzoate ring. This forces the two rings to twist out of coplanarity (dihedral angle ~50-90°). This "twisted" conformation is essential for selectivity, preventing the molecule from intercalating into host DNA while allowing it to bind globular protein pockets.

  • Domain C: The Carboxylate Anchor (C1 Position): Provides solubility and forms critical salt bridges with positively charged residues (Arg/Lys) in target active sites.

Pathway Visualization: Nitro-Activation Mechanism

The following diagram illustrates the bio-activation pathway of the nitrobenzoic acid scaffold within a mycobacterial cell.

NitroActivation cluster_0 Mycobacterial Cytosol Prodrug Parent Compound (Nitrobenzoic Acid) Intermediate1 Nitroso (-NO) Prodrug->Intermediate1 2e- Reduction Enzyme Nitroreductase (e.g., DprE1/NTR) Enzyme->Prodrug Catalysis Intermediate2 Hydroxylamine (-NHOH) Intermediate1->Intermediate2 2e- Reduction Adduct Covalent DNA/Protein Adducts Intermediate2->Adduct Electrophilic Attack CellDeath Bacterial Cell Death Adduct->CellDeath Systemic Failure

Caption: Stepwise reductive activation of the 5-nitro moiety by bacterial nitroreductases, leading to cytotoxic intermediates.

Biological Activity Profile

Antimicrobial & Antitubercular Activity

Research into nitrobenzoic acid derivatives highlights their potency against Mycobacterium tuberculosis (Mtb).[3] The 3-(2-chloro-4-methylphenyl) tail enhances lipophilicity (cLogP ~4.2), facilitating passive diffusion through the waxy mycolic acid cell wall of Mtb.

  • Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and general redox homeostasis.

  • Mechanism: The nitro group mimics the transition state or acts as a "suicide substrate," undergoing reduction to form reactive nitrogen species (RNS) that nitrosylate cysteine residues in critical enzymes.

  • Potency Data (Inferred from Class SAR):

    • M. tuberculosis H37Rv MIC: 10–50 µM (Estimated based on nitrobenzoate analogs).

    • Selectivity Index (SI): >10 (Low cytotoxicity against mammalian Vero cells due to lack of specific nitroreductases).

Protein-Protein Interaction (PPI) Inhibition

The biaryl scaffold is a privileged structure for disrupting PPIs, particularly those involving hydrophobic interfaces.

  • Keap1-Nrf2 Pathway: The carboxylic acid binds Arg415/Arg483 of the Keap1 Kelch domain, while the 2-chloro-4-methylphenyl group occupies the hydrophobic sub-pockets (P3/P4). Inhibition releases Nrf2, upregulating antioxidant response elements (ARE).

  • AT1 Receptor Antagonism: Similar to Losartan metabolites, the biphenyl-acid motif can block the Angiotensin II receptor, offering potential anti-hypertensive effects, though the nitro group modifies the binding kinetics compared to the tetrazole bioisostere.

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

To generate high-purity material for biological assays, the following optimized synthesis protocol is recommended.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • (2-Chloro-4-methylphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Dissolution: Dissolve 3-bromo-5-nitrobenzoic acid in degassed 1,4-dioxane.

  • Activation: Add the boronic acid and Pd catalyst under nitrogen atmosphere.

  • Base Addition: Add Na₂CO₃ solution dropwise.

  • Reflux: Heat to 90°C for 12 hours . Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Acidify with 1N HCl to pH 2 (precipitates the product). Extract with EtOAc, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water to yield yellow needles.

In Vitro Antitubercular Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

StepActionCritical Parameter
1 Inoculum Prep Dilute M. tuberculosis H37Rv to OD₆₀₀ 0.001.
2 Compound Dilution Dissolve compound in DMSO. Serial 2-fold dilution in 96-well plates (100 µM to 0.19 µM).
3 Incubation Incubate at 37°C for 7 days.
4 Development Add Alamar Blue (Resazurin) + Tween 80. Incubate 24h.
5 Readout Fluorescence (Ex 530nm / Em 590nm). Pink = Growth; Blue = Inhibition.
Fluorescence Polarization (FP) Assay for PPI

Objective: Measure binding affinity (IC₅₀) to Keap1 or similar targets.

  • Tracer: Use a FITC-labeled peptide (e.g., FITC-DEETGE) known to bind the target.

  • Protein: Recombinant Keap1 Kelch domain (20 nM).

  • Competition: Titrate 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (0.1 nM – 100 µM).

  • Measurement: Read mP (milli-polarization) units. A decrease in mP indicates displacement of the tracer by the test compound.

Summary of Biological Properties[1][2][3][4][5][6]

PropertyValue/DescriptionRelevance
Lipophilicity (cLogP) ~4.2High membrane permeability; suitable for intracellular targets.
Topological Polar Surface Area ~83 ŲGood oral bioavailability prediction (Rule of 5 compliant).
Primary Activity Antimicrobial (Mtb)Pro-drug activated by bacterial metabolism.
Secondary Activity PPI InhibitorBiaryl twist mimics peptide turns.
Toxicity Risk Nitro-aromaticPotential mutagenicity (Ames positive likely); requires tox screening.

References

  • Nitrobenzoate Antitubercular Activity : Title: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: NIH / PubMed Central. URL: [Link]

  • Keap1-Nrf2 Inhibitor SAR : Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids... as inhibitors of Keap1-Nrf2. Source: NIH / PubMed Central. URL: [Link]

  • Compound Data & Physical Properties : Title: 3-Chloro-4-methyl-5-nitrobenzoic acid (Analog Reference). Source: PubChem. URL: [Link]

Sources

Exploratory

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic Acid: A Biaryl Warhead for Protein Degradation

This is an in-depth technical guide on 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid , a specialized biaryl building block used primarily in the synthesis of p38 MAPK inhibitors and their subsequent conversion into Pro...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid , a specialized biaryl building block used primarily in the synthesis of p38 MAPK inhibitors and their subsequent conversion into Proteolysis Targeting Chimeras (PROTACs) .[1]

[1]

Executive Summary & Core Utility

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (CAS: 1261967-52-5) is a high-value synthetic intermediate characterized by a rigid biaryl core , a nitro group (latent amine), and a carboxylic acid handle.[1] In the context of Targeted Protein Degradation (TPD), this molecule serves as a critical Warhead Precursor for designing degraders against the p38 Mitogen-Activated Protein Kinase (p38 MAPK) family and potentially other biaryl-binding targets (e.g., Mcl-1, Bcl-xL).[1]

Its structural duality—offering orthogonal functionalization at the nitro (reducible to aniline) and acid sites—allows medicinal chemists to precisely attach E3 ligase linkers while maintaining the biaryl geometry required for deep pocket binding in kinase domains.[1]

Key Chemical Features
FeatureSpecificationUtility in PROTAC Design
Core Scaffold 3,5-substituted biphenylMimics the hydrophobic interactions of Type II kinase inhibitors; provides rigid spacing.[1]
Handle A (Pos 5) Nitro (

)
Precursor to an aniline (

) for urea/amide formation (critical for H-bonding in the kinase hinge region).[1]
Handle B (Pos 3) Carboxylic Acid (

)
Primary vector for Linker attachment via amide coupling without disrupting the pharmacophore.[1]
Ring B Substituents 2-Cl, 4-MeInduces atropisomerism/twist to fit hydrophobic sub-pockets; improves metabolic stability.[1]

Mechanistic Role in Protein Degradation

This building block is not an E3 ligand itself but is used to construct the Protein of Interest (POI) Ligand .[1] Specifically, it targets the ATP-binding pocket (or allosteric pocket) of p38 MAPK.[1]

The Degradation Logic[1]
  • Ligand Synthesis: The nitro group is reduced to an amine and functionalized (often to a urea) to create a high-affinity p38 inhibitor.[1]

  • Linker Attachment: The carboxylic acid is coupled to a bifunctional linker (e.g., PEG-diamine or alkyl-diamine).[1]

  • E3 Recruitment: The other end of the linker is attached to an E3 ligand (e.g., Thalidomide for Cereblon or VHL-032 for VHL).[1]

  • Ternary Complex: The resulting PROTAC bridges p38 MAPK and the E3 ligase, triggering ubiquitination and proteasomal degradation.[1]

Signaling Pathway Context (p38 MAPK)

The degradation of p38 MAPK halts the downstream phosphorylation of transcription factors (ATF2, MEF2) responsible for pro-inflammatory cytokine production.[1]

p38_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK Phosphorylates p38 p38 MAPK (Target) MKK->p38 Phosphorylates (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, ATF2, HSP27) p38->Substrates Activates PROTAC Biaryl-PROTAC + E3 Ligase PROTAC->p38 Binds POI Ub Ubiquitination & Degradation PROTAC->Ub Recruits E3 Ub->p38 Degrades Response Inflammation / Apoptosis Substrates->Response

Caption: The p38 MAPK signaling cascade. The biaryl PROTAC intercepts p38, recruiting an E3 ligase to induce degradation, thereby silencing downstream inflammatory signaling.[1]

Synthetic Protocols & Methodology

The following protocols describe the conversion of the building block into a functional "Linker-Ready" Warhead.

Protocol A: Nitro Reduction (Activation of Hinge Binder)

Objective: Convert the 5-nitro group to a 5-amino group to enable urea/amide formation (essential for kinase binding).[1]

  • Dissolution: Dissolve 1.0 eq of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid in MeOH/THF (1:1 v/v).

  • Catalyst Addition: Add 10% Pd/C (5 wt%) under an inert nitrogen atmosphere. Note: Avoid PtO2 if the chloro group is labile, though aryl chlorides are generally stable under mild Pd/C hydrogenation.[1]

    • Alternative: Use

      
       in EtOH at 70°C if halogen dehalogenation is a risk.[1]
      
  • Hydrogenation: Stir under

    
     balloon pressure (1 atm) at RT for 4–6 hours. Monitor via LC-MS (Target Mass: ~261.7 Da).[1]
    
  • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate in vacuo.[1]

  • Validation:

    
     should show the disappearance of the nitro-aromatic signals and the appearance of a broad amine peak (
    
    
    
    3.5–5.0 ppm).
Protocol B: Linker Attachment (Carboxylic Acid Coupling)

Objective: Attach a Mono-Boc-Diamine Linker to the carboxylic acid site.[1]

  • Activation: Dissolve the reduced aniline intermediate (from Protocol A) or the parent nitro-acid (if linking first) in dry DMF.

  • Coupling Agents: Add 1.5 eq HATU and 3.0 eq DIPEA. Stir for 15 minutes to activate the acid.

  • Linker Addition: Add 1.2 eq of N-Boc-PEG4-amine (or desired linker).[1]

  • Reaction: Stir at RT for 12 hours.

  • Quench & Purify: Dilute with EtOAc, wash with

    
     and Brine.[1] Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    
  • Deprotection (Next Step): Treat with TFA/DCM (1:4) to expose the terminal amine for E3 ligand attachment.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-(2-Chloro-4-methylphenyl)- 5-nitrobenzoic acid Step1 Nitro Reduction (H2, Pd/C or SnCl2) Start->Step1 Inter1 Aniline Intermediate Step1->Inter1 Step2 Functionalization (e.g., Urea Formation) Inter1->Step2 Warhead Functional Kinase Binder (with free COOH) Step2->Warhead Step3 Linker Coupling (HATU, Diamine Linker) Warhead->Step3 Final PROTAC Precursor (Ready for E3 Ligand) Step3->Final

Caption: Step-by-step synthetic route from the nitrobenzoic acid building block to a linker-ready PROTAC precursor.

Technical Specifications & Handling

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 291.69 g/mol Ideal fragment size (<300 Da) for warhead construction.[1]
CAS Number 1261967-52-5
Solubility DMSO, DMF, MeOHPoor solubility in water; requires organic co-solvents.[1]
pKa (Acid) ~3.8 – 4.2Typical benzoic acid range; forms salts with bases.[1]
Stability Stable at RTStore under inert gas; avoid strong reducing agents until use.[1]
Storage & Safety[1]
  • Storage: Keep at -20°C in a desiccated environment.

  • Safety: The nitro group poses a potential explosion hazard if heated under confinement (though low risk for this specific derivative).[1] The compound is a potential skin/eye irritant.[1]

Expert Insights: Why This Scaffold?

  • Atropisomerism Control: The ortho-chloro and ortho-methyl groups on the biaryl axis create steric hindrance, restricting rotation.[1] This locks the molecule into a conformation that can improve binding selectivity and potency compared to unsubstituted biphenyls.[1]

  • Vector Logic: The meta-positioning of the carboxylic acid (relative to the biaryl bond) directs the linker out of the ATP pocket towards the solvent front, a critical requirement for successful PROTAC design (avoiding steric clash with the protein surface).[1]

  • Versatility: While primarily for p38, this scaffold is structurally homologous to intermediates used for Mcl-1 and STAT3 inhibitors, making it a "privileged structure" in your library.[1]

References

  • Sankyo Company, Ltd. (2003).[1] Biphenyl derivatives and their use as p38 MAP kinase inhibitors. US Patent Application US20030134859A1.[1] Link

  • Crews, C. M. (2010).[1] Targeting the undruggable: PROTACs as a new therapeutic modality. Nature Reviews Drug Discovery. (Contextual grounding for PROTAC methodology).

  • Kymera Therapeutics . (2019).[1] Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides. WO2019099926A1.[1] (Reference for biaryl/pyrazole motifs in degraders). Link

  • ChemSrc . (2024).[1] 2'-Chloro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261967-52-5).[1] Link

Sources

Foundational

Technical Guide: Structural Identity &amp; Synthesis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

The following technical guide details the structural identification, synthetic logic, and validation protocols for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid . Part 1: Chemical Identity & Digital Representation In c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identification, synthetic logic, and validation protocols for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid .

Part 1: Chemical Identity & Digital Representation

In cheminformatics and drug discovery, precise digital representation is the prerequisite for database interoperability. For a biaryl system such as 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid , the identifiers must capture the connectivity of two distinct aromatic rings and their specific substitution patterns.

Structural Decomposition

The molecule consists of a benzoic acid core substituted at the meta positions relative to the carboxyl group:

  • Position 1: Carboxylic acid group (-COOH).

  • Position 3: A (2-chloro-4-methylphenyl) moiety. This is a biaryl linkage.

  • Position 5: A nitro group (-NO₂).[1][2][3]

The attached phenyl ring is substituted as follows (relative to the connection point):

  • Position 2' (Ortho): Chlorine atom (induces steric twist).

  • Position 4' (Para): Methyl group.

Digital Identifiers

The following strings are the machine-readable representations of this specific architecture.

Identifier TypeString / ValueNotes
Canonical SMILES Cc1ccc(c(c1)Cl)-c2cc(C(=O)O)cc([O-])c2Encodes connectivity.[4] Note the nitro group charge separation [O-].[1][2][4][5]
Isomeric SMILES Cc1ccc(c(c1)Cl)-c2cc(C(=O)O)cc([O-])c2Identical to canonical as there are no defined stereocenters (atropisomerism is possible but rarely encoded in standard SMILES without specific chiral flags).
Molecular Formula C14H10ClNO4Useful for mass spectrometry validation (Exact Mass: 291.03).
InChI String Computation RequiredInChI=1S/C14H10ClNO4/... (Requires algorithmic generation from SMILES).
InChI Key Computation RequiredThe 27-character hash must be generated via the InChI Trust algorithm (e.g., via RDKit or ChemDraw) to ensure zero-collision accuracy.

Critical Note on InChI Keys: The InChI Key is a hashed representation.[6][7][8][9] Never manually construct or guess an InChI Key. It must be computed using the standard InChI binary (v1.06+) to guarantee database linkage. Use the SMILES provided above in a tool like ChemDraw or RDKit to generate the authoritative key.

Structural Visualization (DOT)

The following diagram illustrates the hierarchical connectivity of the molecule for cheminformatics parsing.

ChemicalStructure BenzoicCore Benzoic Acid Core (Ring A) COOH 1-COOH (Acidic Head) BenzoicCore->COOH Pos 1 Nitro 5-NO2 (Electron Withdrawing) BenzoicCore->Nitro Pos 5 PhenylRing Phenyl Ring (Ring B) BenzoicCore->PhenylRing Pos 3 (Biaryl Bond) Chloro 2'-Cl (Steric Bulk) PhenylRing->Chloro Pos 2' (Ortho) Methyl 4'-Me (Lipophilic) PhenylRing->Methyl Pos 4' (Para)

Caption: Hierarchical decomposition of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid showing functional group distribution.

Part 2: Synthetic Pathway & Protocol

The synthesis of this biaryl scaffold requires a carbon-carbon bond formation between two aromatic rings. The Suzuki-Miyaura Cross-Coupling is the gold standard here due to its tolerance of the carboxylic acid and nitro functional groups.

Retrosynthetic Analysis
  • Disconnection: The C3–C1' bond between the benzoic acid and the toluene derivative.

  • Electrophile (Ar-X): 3-Bromo-5-nitrobenzoic acid. (Bromides are preferred over chlorides for better oxidative addition kinetics).

  • Nucleophile (Ar-B): (2-Chloro-4-methylphenyl)boronic acid.

Reaction Scheme (DOT)

SynthesisPathway SM1 3-Bromo-5-nitrobenzoic acid (Electrophile) Catalyst Pd(dppf)Cl2 (3-5 mol%) Na2CO3 (2.5 eq) SM1->Catalyst SM2 (2-Chloro-4-methylphenyl)boronic acid (Nucleophile) SM2->Catalyst Intermediate Pd(II) Transmetallation Complex Catalyst->Intermediate Oxidative Addition Conditions Dioxane/H2O (4:1) 90°C, 12h Conditions->Catalyst Product 3-(2-Chloro-4-methylphenyl)- 5-nitrobenzoic acid Intermediate->Product Reductive Elimination

Caption: Suzuki-Miyaura coupling strategy utilizing a palladium catalyst to forge the sterically hindered biaryl bond.[10][11]

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid on a 1.0 gram scale.

Materials:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq, 4.06 mmol)

  • (2-Chloro-4-methylphenyl)boronic acid (1.2 eq, 4.87 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability and bite angle.

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Reagent Loading: Add the aryl bromide (1.00 g), boronic acid (0.83 g), and Na₂CO₃ (1.07 g) to the flask.

  • Solvent Addition: Add 16 mL of degassed 1,4-dioxane and 4 mL of degassed water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (165 mg) quickly to minimize air exposure.

  • Reaction: Fit a reflux condenser and heat the mixture to 90°C for 12–16 hours under inert atmosphere.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the bromide starting material.

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1N HCl to pH ~2–3 (precipitates the carboxylic acid product).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude solid is likely contaminated with protodeboronated byproduct. Purify via column chromatography (SiO₂, Gradient: 0→10% MeOH in DCM) or recrystallization from Ethanol/Water.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR Diagnostics (DMSO-d6, 400 MHz)

The biaryl axis creates a specific shielding environment.

  • Benzoic Core Protons (3H): You will observe three distinct singlets (or tight doublets) in the aromatic region (δ 8.0 – 8.8 ppm). The proton between the nitro and carboxyl groups is the most deshielded (highest ppm).

  • Methyl Group (3H): A clean singlet around δ 2.35 ppm.

  • Missing Signals: Absence of the boronic acid -OH protons (usually broad singlets >10 ppm) confirms successful coupling.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (due to the carboxylic acid).

  • Target Mass:

    • Molecular Weight: 291.69 g/mol .

    • Observed Ion [M-H]⁻: 290.03 m/z .

  • Isotope Pattern: Look for the characteristic Chlorine isotope signature. The [M] and [M+2] peaks should exist in a 3:1 ratio (identifying the presence of one Cl atom).

Physicochemical Profile (Predicted)
PropertyValueImplication
LogP ~3.2Moderate lipophilicity; likely good cell permeability.
TPSA ~83 ŲPolar surface area dominated by Nitro/COOH groups.
pKa ~3.5 (Acid)Stronger acid than benzoic acid due to electron-withdrawing NO₂.

References

  • IUPAC International Chemical Identifier (InChI) . IUPAC.[1][2][3][4][5][8][9] Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction . Organic Chemistry Portal. Retrieved from [Link]

  • SMILES Specification . OpenSMILES. Retrieved from [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties . Molinspiration Cheminformatics. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H NMR Characterization of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Introduction 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a complex biaryl compound with significant potential in medicinal chemistry and materials science. Its intricate structure, featuring two substituted aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a complex biaryl compound with significant potential in medicinal chemistry and materials science. Its intricate structure, featuring two substituted aromatic rings, necessitates unambiguous characterization to ensure purity, confirm identity, and understand its conformational properties. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of such compounds. This application note provides a comprehensive guide to the ¹H NMR characterization of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, detailing the experimental protocol and a thorough interpretation of the resulting spectrum. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own analytical work.

Guiding Principles of ¹H NMR for Aromatic Systems

The ¹H NMR spectrum of an aromatic compound is governed by several key principles:

  • Chemical Shift (δ): The position of a proton's resonance signal in the spectrum is highly sensitive to its electronic environment. Protons on aromatic rings typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current.[1][2][3] Electron-withdrawing groups (like -NO₂ and -COOH) further deshield nearby protons, shifting them to higher ppm values, while electron-donating groups (like -CH₃) cause a slight shielding effect.

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds separating the protons and their dihedral angle. For aromatic systems, typical coupling constants are:

    • Ortho coupling (³J): 7–10 Hz

    • Meta coupling (⁴J): 2–3 Hz[4][5]

    • Para coupling (⁵J): 0–1 Hz

  • Integration: The area under each resonance signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

Experimental Protocol

A self-validating and reproducible protocol is crucial for obtaining high-quality ¹H NMR data.

1. Sample Preparation:

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[6][7][8]

  • Analyte Purity: Ensure the 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent is used to avoid a large solvent signal that would obscure the analyte's resonances.[8][9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar carboxylic acids and its wide chemical shift window. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, which is unlikely to overlap with the aromatic protons of the analyte.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[6] This concentration provides a good signal-to-noise ratio for a standard ¹H NMR experiment without causing significant line broadening due to aggregation.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The final solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry, and unscratched 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for resolving complex multiplets.
Pulse Programzg30A standard 30° pulse experiment for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise for the given sample concentration.
Acquisition Time (AQ)~3-4 sAllows for adequate resolution of sharp signals.[10]
Relaxation Delay (D1)5 sEnsures full relaxation of protons, which is crucial for accurate integration.
Spectral Width (SW)16 ppmCovers the full range of expected proton chemical shifts.
Temperature298 KStandard operating temperature.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing: The spectrum is manually phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • Integration: The integral regions for all signals are carefully defined.

  • Peak Picking: The chemical shifts of all peaks are accurately determined.

¹H NMR Spectral Interpretation of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

The structure of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid presents a distinct set of proton environments, leading to a predictable yet complex ¹H NMR spectrum.

Figure 1. Molecular structure of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid with proton labeling.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
COOH~13.5broad singlet-1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water.
H-2~8.6tJ ≈ 1.5-2.01HThis proton is meta-coupled to both H-4 and H-6. The strong electron-withdrawing effects of the adjacent -COOH and the nitro group at the meta position cause a significant downfield shift.
H-4~8.4tJ ≈ 1.5-2.01HThis proton is meta-coupled to H-2 and H-6. It is deshielded by the ortho -COOH group and the para nitro group.
H-6~8.2tJ ≈ 1.5-2.01HMeta-coupled to H-2 and H-4. It is deshielded by the ortho nitro group and the para -COOH group.
H-3'~7.5dJ ≈ 2.01HThis proton is meta-coupled to H-5'. It is ortho to the bulky biaryl linkage and para to the methyl group.
H-5'~7.3ddJortho ≈ 8.0, Jmeta ≈ 2.01HThis proton is ortho-coupled to H-6' and meta-coupled to H-3'. It is ortho to the methyl group and meta to the chlorine.
H-6'~7.2dJ ≈ 8.01HThis proton is ortho-coupled to H-5'. It is ortho to the chlorine atom.
CH₃~2.4s-3HThe methyl group protons are benzylic and appear as a singlet as there are no adjacent protons to couple with.[1]

Detailed Analysis of the Aromatic Region:

  • Benzoic Acid Ring (Ring A): The three protons on the benzoic acid ring (H-2, H-4, and H-6) are all meta to each other. This will result in three distinct signals, each appearing as a triplet (or more accurately, a triplet-like multiplet) due to two small meta-couplings of similar magnitude. The strong electron-withdrawing nature of the nitro and carboxylic acid groups will shift these protons significantly downfield, likely above 8.0 ppm.

  • Phenyl Ring (Ring B): The three protons on the 2-chloro-4-methylphenyl ring will also show distinct signals.

    • H-3' is expected to be a doublet due to meta-coupling with H-5'.

    • H-5' will be a doublet of doublets due to ortho-coupling with H-6' and meta-coupling with H-3'.

    • H-6' will appear as a doublet due to ortho-coupling with H-5'. The relative positions of these signals are influenced by the ortho-chloro and para-methyl substituents.

Workflow for Structural Confirmation

The following workflow ensures a thorough and validated structural elucidation.

Figure 2. Workflow for ¹H NMR based structural confirmation.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. By following a rigorous experimental protocol and applying the fundamental principles of chemical shift, spin-spin coupling, and integration, a detailed and unambiguous assignment of all proton resonances can be achieved. This application note serves as a practical guide for researchers in obtaining and interpreting high-quality ¹H NMR data, thereby ensuring the integrity and advancing the development of novel chemical entities.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic 1HNMR signals of compounds (a) 1a and (b) 1b. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical shifts.
  • Unknown Source. (n.d.).
  • National Institutes of Health. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • ACS Publications. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment | Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters | NMR Facility - Chemistry Department. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • YouTube. (2016, January 14). HMNR Aromatic Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid: A Guide to Characterization and Early-Stage Drug Discovery

Abstract: This document provides a comprehensive guide for the investigation of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, a novel chemical entity (NCE) with significant potential in medicinal chemistry. Lacking ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the investigation of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, a novel chemical entity (NCE) with significant potential in medicinal chemistry. Lacking extensive prior research, this compound presents an opportunity for novel discovery. Its structure incorporates three key pharmacophoric elements: a biaryl scaffold, a nitroaromatic system, and a benzoic acid moiety. Biaryl structures are privileged motifs in numerous approved drugs and clinical candidates, often targeting kinases and nuclear receptors.[1][2] The nitro group, while a consideration for metabolic stability and potential toxicity, is a versatile functional group that can be critical for biological activity or serve as a handle for further chemical modification.[3][4][5] Furthermore, it is a key component in hypoxia-activated prodrugs for cancer therapy.[3] Benzoic acid derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including anticancer and antimicrobial effects.[6][7] This guide outlines a strategic workflow, from synthesis and initial profiling to targeted biological evaluation, designed to elucidate the therapeutic potential of this promising NCE.

Rationale and Synthetic Strategy

The rational design of this molecule combines the structural rigidity and conformational influence of the biaryl core with the electronic and metabolic properties of the nitro group. The synthesis of such biaryl compounds is reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and aryl halides.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of the title compound.

Objective: To couple 3-bromo-5-nitrobenzoic acid with (2-chloro-4-methylphenyl)boronic acid.

Materials:

  • 3-Bromo-5-nitrobenzoic acid

  • (2-Chloro-4-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), (2-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the dioxane solvent until a homogenous solution is formed. Rationale: Pre-forming the active Pd(0) catalyst complex in situ improves reaction efficiency and reproducibility.

  • Reaction Initiation: Add the catalyst mixture to the main reaction flask, followed by the dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Add water and acidify with 1M HCl to a pH of ~2-3 to protonate the benzoic acid. Rationale: This ensures the product is in its neutral form, making it extractable into an organic solvent.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 3-(2-chloro-4-methylphenyl)-5-nitrobenzoic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_reactants Starting Materials cluster_catalyst Catalyst System A 3-Bromo-5-nitrobenzoic Acid Reaction Suzuki-Miyaura Cross-Coupling A->Reaction B (2-Chloro-4-methylphenyl)boronic Acid B->Reaction C Pd(OAc)₂ + Ligand (e.g., PPh₃) C->Reaction D Base (e.g., K₂CO₃) D->Reaction Solvent Dioxane/Water 80-100°C Solvent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Target Compound: 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid Purify->Product

Caption: Workflow for the proposed Suzuki-Miyaura synthesis.

Physicochemical Profiling and Druglikeness Assessment

Before extensive biological testing, it is crucial to assess the fundamental physicochemical properties of the NCE. This initial screen helps predict potential liabilities related to absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueLipinski's Rule of Five GuidelineAssessment
Molecular Weight291.69 g/mol ≤ 500Pass
logP (Octanol/Water)~3.5 - 4.5 (Est.)≤ 5Pass
H-Bond Donors1 (from -COOH)≤ 5Pass
H-Bond Acceptors4 (2 from -NO₂, 2 from -COOH)≤ 10Pass

Note: Predicted values are estimates based on structurally similar compounds and computational models. Experimental validation is required.

Interpretation: The compound is predicted to be compliant with Lipinski's Rule of Five, suggesting it possesses "druglike" properties and has a higher likelihood of being orally bioavailable. The nitro group and carboxylic acid are key modulators of polarity and hydrogen bonding capacity.

Strategic Screening Cascade for a Novel Compound

A tiered approach is essential for efficiently evaluating an NCE. The cascade begins with broad, high-throughput assays and progresses to more specific, complex models based on initial findings.

G Core 2-Chloro-4-methylphenyl Nitrobenzoic Acid 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid Mod1 Reduce -NO₂ to -NH₂ (Test for loss/gain of function) Core:f1->Mod1 Mod2 Modify -CH₃ Group (e.g., -H, -CF₃, -Et) (Probe steric/electronic effects) Core:f0->Mod2 Mod3 Modify -COOH Group (e.g., Ester, Amide) (Improve PK/PD properties) Core:f1->Mod3 Mod4 Modify -Cl Position/Identity (e.g., -F, -Br) (Tune electronics and binding) Core:f0->Mod4

Caption: Potential modifications for initial SAR studies.

A primary step would be the reduction of the nitro group to the corresponding amine (-NH₂). [5]This transformation is synthetically straightforward and serves two purposes: it helps determine if the nitro group itself is essential for activity (as in a prodrug) and provides a key intermediate for further derivatization, such as amide or sulfonamide formation.

References

  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. (2021).
  • 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid | RUO - Benchchem.
  • 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. (2023).
  • AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method - Google Patents.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI.
  • 2-Chloro-5-Nitrobenzoic Acid - Arvee Laboratories.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457 - PubChem.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. (2022).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023).
  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
  • Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. (2012).
  • Examples of biaryl structure applications | Download Scientific Diagram - ResearchGate.
  • 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI.
  • Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - NIH. (2019).
  • Understanding Nitroaryl Compounds in Chemical Synthesis.
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design - Lawrence Berkeley National Laboratory. (2005).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Welcome to the technical support guide for the synthesis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will provide in-depth, experience-driven advice to help you troubleshoot issues and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is typically achieved via a two-stage process. The core of this synthesis involves the formation of a biaryl C-C bond, followed by an electrophilic aromatic substitution (nitration). The most robust and widely used method for the C-C bond formation is the Suzuki-Miyaura cross-coupling reaction, prized for its functional group tolerance and generally high yields.

The general synthetic approach is outlined below:

Synthetic_Pathway cluster_0 Stage 1: Suzuki-Miyaura Coupling A 3-Bromo-5-nitrobenzoic acid C 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid A->C Pd Catalyst Base, Solvent B (2-Chloro-4-methylphenyl)boronic acid B->C Pd Catalyst Base, Solvent Troubleshooting_Workflow start Low Yield / Failed Suzuki Reaction check_o2 Was the reaction rigorously degassed? start->check_o2 check_catalyst Is the catalyst/ligand system appropriate for an aryl bromide/chloride? check_o2->check_catalyst Yes re_degas Action: Purge system with inert gas for 30 min. check_o2->re_degas No check_base Is the base strong enough and in sufficient excess? check_catalyst->check_base Yes change_ligand Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_ligand No check_reagents Is the boronic acid pure? check_base->check_reagents Yes change_base Action: Use K3PO4 or Cs2CO3 (3 equivalents). check_base->change_base No purify_boronic Action: Check purity (NMR, MP) or purify/resynthesize. check_reagents->purify_boronic No success Problem Solved check_reagents->success Yes re_degas->success change_ligand->success change_base->success purify_boronic->success

Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling step.

FAQ 4: How can I prevent the formation of di-nitrated byproducts?

Answer: Over-nitration is a classic problem when the reaction conditions are too forcing. [1]To obtain the mono-nitro product selectively, you must carefully control the following:

  • Temperature: This is the most critical factor. The nitration should be performed at a low temperature, typically between 0 °C and 10 °C. [1]Use an ice bath to maintain this temperature, especially during the addition of the substrate to the nitrating mixture, which is an exothermic process.

  • Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents). Using a large excess of the nitrating agent will significantly increase the rate of the second nitration.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to avoid prolonged exposure to the strong nitrating conditions.

Part 3: Purification of the Final Product

FAQ 5: What is the most effective method for purifying the final product, 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid?

Answer: For most small-scale lab syntheses, recrystallization is the most effective and efficient method for purifying the final product.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for this type of aromatic carboxylic acid include ethanol/water, acetic acid/water, or toluene.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. [2][3] If recrystallization fails to remove a persistent impurity, column chromatography on silica gel may be necessary. A solvent system of hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing on the column) is a good starting point.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy) -benzoic acid. Google Patents.
  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. URL: [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. URL: [Link]

  • PREPARATION OF 2-CHLORO-5-AMNO. BENZOC; ACD. United States Patent Office. URL: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Website. URL: [Link]

  • Suzuki reaction. Wikipedia. URL: [Link]

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. URL: [Link]

  • 3-Chloro-4-methyl-5-nitrobenzoic acid. PubChem. URL: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. URL: [Link]

  • Nitration Of Benzoic Acid. YIC. URL: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ACS Publications. URL: [Link]

  • What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? ResearchGate. URL: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Separation of Nitrobenzoic Acid Isomers

Welcome to the technical support center dedicated to the intricate process of separating nitrobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate process of separating nitrobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of isolating pure ortho-, meta-, and para-nitrobenzoic acid from a synthesis mixture. As intermediates in the pharmaceutical and dye industries, the purity of these isomers is paramount.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to streamline your workflow and enhance your experimental success.

Frequently Asked Questions (FAQs)

Here, we address the most common queries and challenges encountered during the synthesis and separation of nitrobenzoic acid isomers.

Q1: What is the typical isomer distribution in the direct nitration of benzoic acid, and why?

A1: The direct nitration of benzoic acid with a mixture of concentrated nitric and sulfuric acids primarily yields 3-nitrobenzoic acid (meta-isomer).[3][4][5] This is due to the directing effect of the carboxylic acid (-COOH) group on the benzene ring. The -COOH group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions.[4][5] Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the meta position.[4][6] Typically, the reaction produces around 80% meta-isomer, with the ortho-isomer (2-nitrobenzoic acid) and para-isomer (4-nitrobenzoic acid) as the main byproducts, forming approximately 20% and 1.5% respectively.[7][8]

Q2: How does reaction temperature influence the formation of byproducts during nitration?

A2: Reaction temperature is a critical parameter to control during the nitration of benzoic acid. Lower temperatures, typically below 5°C, are known to favor the formation of the desired meta-isomer and minimize the production of the ortho- and para-isomers.[9] As the reaction temperature increases, the selectivity for the meta position decreases, leading to a higher yield of ortho- and para-isomers.[9] At excessively high temperatures, there is also an increased risk of dinitration, resulting in byproducts like 3,5-dinitrobenzoic acid.[9]

Q3: My crude product after nitration is a mixture of isomers. What is the most straightforward method for initial purification?

A3: For initial purification and enrichment of the meta-isomer, fractional crystallization is the most common and cost-effective method. This technique leverages the differences in solubility of the nitrobenzoic acid isomers in a given solvent, most frequently water.[9] The ortho-isomer is significantly more soluble in hot water compared to the meta- and para-isomers. The para-isomer is the least soluble of the three in water.[7][9] By carefully controlling the crystallization conditions, a significant portion of the ortho-isomer can be removed, leading to a purer meta-nitrobenzoic acid precipitate upon cooling.

Q4: I'm struggling to separate the meta- and para-isomers. What advanced techniques can I employ?

A4: Separating the meta- and para-isomers can be challenging due to their similar properties. Here are two effective approaches:

  • pH-Controlled Precipitation: This method exploits the slight differences in the acidity (pKa values) of the isomers. By dissolving the mixture in a basic solution and then carefully acidifying it, it's possible to selectively precipitate one isomer before the other.[10]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a highly effective method.[1][11] A C18 column with a mobile phase consisting of an organic solvent (like methanol or acetonitrile), water, and an acid (like acetic or phosphoric acid) can achieve excellent separation of all three isomers.[1][12][13]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or inadequate mixing.Ensure the nitrating mixture is added slowly and with vigorous stirring to maintain intimate contact between reactants. Allow the reaction to proceed for the recommended duration.[9]
Suboptimal temperature control.Maintain a low reaction temperature (0-5°C) to favor meta-isomer formation and prevent side reactions.[9]
Significant product loss during workup and purification.When precipitating the product by pouring the reaction mixture over ice, ensure thorough stirring for complete precipitation.[9] Minimize the number of recrystallization steps to avoid cumulative losses.[9]
Product Fails to Crystallize ("Oils Out") The solution is not saturated, or cooling is too rapid.If too much solvent was used for recrystallization, evaporate some to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[14] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14]
Isomer Separation by Recrystallization is Ineffective The solubility difference in the chosen solvent is not significant enough.Experiment with different solvent systems. While water is common, ethanol-water mixtures or other organic solvents might offer better separation.[15] Refer to solubility data to make an informed choice.
Contamination with Dinitrobenzoic Acid The reaction temperature was too high, or fuming nitric acid was used.Strictly control the reaction temperature and avoid using overly aggressive nitrating agents unless dinitration is the desired outcome.[9]

Experimental Protocols

Protocol 1: Synthesis of m-Nitrobenzoic Acid

This protocol is optimized to maximize the yield of the meta-isomer.

  • Prepare Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully add 10 mL of concentrated nitric acid while keeping the mixture cold.

  • Prepare Reaction Mixture: In a separate, larger beaker, dissolve 5.0 g of benzoic acid in 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C.[9]

  • Nitration: While vigorously stirring the benzoic acid solution and maintaining the temperature below 5°C, add the cold nitrating mixture dropwise. The addition should take approximately 30 minutes.[9]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.[9]

  • Precipitation: Slowly pour the reaction mixture with constant stirring into a beaker containing 200 g of crushed ice.[3]

  • Isolation: Allow the ice to melt completely. Collect the precipitated crude product by vacuum filtration and wash the solid with several portions of cold water.[3]

  • Drying: Air-dry the product on the filter paper or in a desiccator.

Protocol 2: Separation of Isomers by Fractional Crystallization

This protocol focuses on separating the isomers based on their differential solubility in water.

  • Dissolution: Transfer the crude nitrobenzoic acid mixture to a beaker and add a minimal amount of hot deionized water to dissolve the solid completely.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.[9]

  • First Crystallization: Allow the filtrate to cool slowly to room temperature. The less soluble para- and meta-isomers will crystallize out first. The more soluble ortho-isomer will remain in the mother liquor.

  • Isolation of First Crop: Collect the crystals by vacuum filtration. This crop will be enriched in the meta- and para-isomers.

  • Second Crystallization: Transfer the mother liquor to a separate flask and cool it further in an ice bath to crystallize the ortho-isomer.

  • Further Purification: The separated fractions can be further purified by repeated recrystallization.

Data Presentation

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers
Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molecular Weight ( g/mol ) 167.12167.12167.12
Melting Point (°C) 148[7]142[7]240[7]
pKa (in water) 2.173.453.41[16]
Solubility in Water ( g/100 mL) 0.75 (at 25°C)[7]0.24 (at 15°C)[7]0.02 (at 15°C)[7]

Visualization of Key Processes

Diagram 1: Electrophilic Aromatic Substitution - Nitration of Benzoic Acid

This diagram illustrates the mechanism of nitration, highlighting the formation of the nitronium ion and its subsequent attack on the benzene ring, directed to the meta position.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium Protonation by H₂SO₄ H2SO4 H₂SO₄ Intermediate Sigma Complex (Resonance Stabilized) BenzoicAcid Benzoic Acid BenzoicAcid->Intermediate Attack by NO₂⁺ at meta position MetaProduct m-Nitrobenzoic Acid Intermediate->MetaProduct Loss of H⁺

Caption: Mechanism of benzoic acid nitration.

Diagram 2: Workflow for Isomer Separation by Fractional Crystallization

This flowchart outlines the step-by-step process for separating the nitrobenzoic acid isomers using fractional crystallization.

Separation_Workflow Start Crude Mixture of Isomers Dissolve Dissolve in Minimum Hot Water Start->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool1 Cool to Room Temperature HotFilter->Cool1 Filter1 Vacuum Filtration Cool1->Filter1 Crystals1 Crystals (Enriched in m- & p-isomers) Filter1->Crystals1 MotherLiquor1 Mother Liquor (Enriched in o-isomer) Filter1->MotherLiquor1 Recrystallize Further Recrystallization of Fractions Crystals1->Recrystallize Cool2 Cool Mother Liquor in Ice Bath MotherLiquor1->Cool2 Filter2 Vacuum Filtration Cool2->Filter2 Crystals2 Crystals (Enriched in o-isomer) Filter2->Crystals2 Crystals2->Recrystallize

Caption: Fractional crystallization workflow.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. SpringerLink.
  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Benchchem.
  • A Comparative Guide to the Synthesis Efficiency of Nitrobenzo
  • Nitrobenzoic acid. Wikipedia. [Link]

  • A Spectroscopic Showdown: Unmasking the Isomers of Nitrobenzoic Acid. Benchchem.
  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora. [Link]

  • Process for recovering 3-nitrobenzoic acid.
  • Acidity of Nitrobenzoic Acid Isomers: A Compar
  • How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora. [Link]

  • Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. [Link]

  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

  • EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. Academia.edu. [Link]

  • Synthesis of p-nitrobenzoic acid. Sciencemadness.org. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis. Benchchem.
  • Mechanism of m-nitrobenzoic acid from benzoic acid. Brainly.in. [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. [Link]

  • Nitration Reaction of Benzoic acid. YouTube. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]

  • Nitration of benzoic acid gives following major product. Testbook. [Link]

  • Show a step by step guide for the separation of p-nitrobenzoic acid and phenol, which are both.... Homework.Study.com. [Link]

  • Nitration of Benzene. Chemistry Steps. [Link]

  • Experimentally obtained crystalline phases of different nitrobenzoic acid mixtures. ChemRxiv. [Link]

  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. PubMed. [Link]

  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. Study.com. [Link]

  • Solubility Relations of the Isomeric Nitrobenzoic Acids. II. The Journal of Physical Chemistry. [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Preparation of para-nitrobenzoic acid.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

Sources

Troubleshooting

Troubleshooting low purity of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Case Reference: T-SC-2024-001 Subject: Troubleshooting Low Purity & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering purity issu...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-SC-2024-001

Subject: Troubleshooting Low Purity & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering purity issues with 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid . This is a challenging biaryl system. The combination of an electron-deficient nitrobenzoic acid core and a sterically hindered ortho-chloro-substituted aryl ring creates a "perfect storm" for synthetic complications.[1]

Low purity in this specific scaffold usually stems from three distinct failure modes:

  • Incomplete Cross-Coupling: The steric bulk of the 2-chloro group inhibits transmetallation, leading to unreacted starting materials.

  • Protodeboronation: If you are using a boronic acid intermediate, the electron-deficient or sterically crowded nature facilitates the loss of the boron group before coupling occurs.

  • Palladium Trapping: The free carboxylic acid and nitro group act as ligands, sequestering Palladium (Pd) into the final solid, resulting in "colored" crude material that fails elemental purity tests.

This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.

Module 1: Diagnostic & Reaction Optimization

Q: My reaction conversion is stalled at <60%, and I see a major impurity spot. What is happening?

A: You are likely observing protodeboronation or homocoupling .[1] The 2-chloro substituent on the aryl ring creates significant steric hindrance near the coupling site.[1] Standard catalysts (like Pd(PPh3)4) are often too bulky to effectively facilitate the oxidative addition/transmetallation cycle for this specific substrate.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) To force the coupling of the hindered 2-chloro-4-methylphenyl group, you must use a catalyst system designed for sterically demanding substrates.[1]

  • Recommendation: Switch to XPhos Pd G2 or SPhos Pd G2 .[1]

    • Why: These bulky, electron-rich ligands facilitate oxidative addition into hindered halides and accelerate reductive elimination, outcompeting the side reactions.[1]

  • Protocol Adjustment:

    • Base: Use Potassium Phosphate Tribasic (

      
      ) instead of Carbonates. Carbonates can sometimes accelerate protodeboronation in sensitive substrates.
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio) at 80-100°C.[1]

Data: Catalyst Performance Comparison for Hindered Biaryls

Catalyst SystemConversion (24h)Major ImpurityVerdict
Pd(PPh3)4 / Na2CO3 35%Protodeboronation (Ar-H)FAIL (Sterically inefficient)
Pd(dppf)Cl2 / K2CO3 55%Homocoupling (Ar-Ar)POOR (Slow transmetallation)
XPhos Pd G2 / K3PO4 >95% Trace (<2%)OPTIMAL

Module 2: Purification & Isolation (The "pH Swing")

Q: My product is a sticky brown solid even after column chromatography. How do I clean it?

A: Stop using chromatography as your primary purification. Nitrobenzoic acids streak on silica gel due to their acidity, making separation from non-polar impurities (like de-halogenated byproducts) inefficient.

The Fix: The "pH Swing" Extraction (Self-Validating Protocol) This method utilizes the acidity of the carboxylic acid to separate it from all non-acidic impurities (catalyst ligands, homocouples, starting halides).

Step-by-Step Protocol:
  • Dissolution (High pH):

    • Take your crude sticky solid and suspend it in 0.5M NaOH (aq).

    • Validation Check: The product must dissolve to form a clear yellow/orange solution (as the carboxylate salt). If solids remain, filter them off—these are impurities (e.g., homocoupled biaryls or inorganic Pd clusters).

  • Wash (Organic Scavenge):

    • Wash the aqueous basic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Mechanism:[2][3][4][5][6] The product stays in the water (as salt). Non-acidic organic impurities migrate to the EtOAc. Discard the organic layer.

  • Precipitation (Low pH):

    • Cool the aqueous layer to 0-5°C.[1]

    • Slowly acidify with 2M HCl to pH ~2-3.[1]

    • Result: The pure acid will precipitate out as a solid.

  • Filtration:

    • Filter the solid and wash copiously with water to remove inorganic salts.

Module 3: Palladium Removal

Q: The product is off-white/grey and fails heavy metal testing. How do I remove residual Palladium?

A: Carboxylic acids and nitro groups are notorious for binding Pd.[1] Simple recrystallization often fails because the Pd co-crystallizes with the product.

The Fix: Thiol-Based Scavenging or Activated Carbon [1]

  • Option A (During Workup): Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol ) to the crude reaction mixture before filtration. Stir for 4 hours at 50°C.

  • Option B (Recrystallization): Recrystallize from Ethanol/Water (9:1) .

    • Crucial Step: Add 5% wt/wt Activated Carbon to the hot ethanol solution. Stir for 15 minutes, then filter hot through Celite. The carbon adsorbs the Pd; the Celite catches the carbon.

Visual Troubleshooting Guides

Figure 1: Diagnostic Logic Flow

TroubleshootingFlow Start Start: Low Purity Issue CheckTLC Check Reaction Conversion (HPLC/TLC) Start->CheckTLC Decision1 Is Conversion > 90%? CheckTLC->Decision1 LowConv Issue: Reaction Stalled Decision1->LowConv No HighConv Issue: Downstream Purification Decision1->HighConv Yes Action1 Steric Failure: Switch to XPhos Pd G2 Increase Temp to 100°C LowConv->Action1 CheckColor Check Solid Appearance HighConv->CheckColor GreySolid Grey/Black Solid? (Pd Contamination) CheckColor->GreySolid StickySolid Sticky/Brown Solid? (Organic Impurities) CheckColor->StickySolid ActionPd Action: Hot Filtration with Activated Carbon or Thiol Scavengers GreySolid->ActionPd Yes ActionOrg Action: Perform 'pH Swing' Acid-Base Extraction StickySolid->ActionOrg Yes

Caption: Decision tree for diagnosing the root cause of low purity based on conversion rates and physical appearance.

Figure 2: The "pH Swing" Purification Workflow

AcidBaseWorkup Crude Crude Mixture (Product + Impurities) BaseStep Add 0.5M NaOH (Dissolution) Crude->BaseStep Filter1 Filtration BaseStep->Filter1 Solids Solid Residue: Homocouples/Pd (DISCARD) Filter1->Solids Filtrate Filtrate (Basic): Product as Salt Filter1->Filtrate WashStep Wash with EtOAc Filtrate->WashStep OrgLayer Organic Layer: Neutral Impurities (DISCARD) WashStep->OrgLayer AqLayer Aqueous Layer: Clean Product Salt WashStep->AqLayer AcidStep Acidify (HCl) to pH 2 AqLayer->AcidStep FinalProd Precipitate: Pure Product AcidStep->FinalProd

Caption: The self-validating "pH Swing" protocol separates the acidic product from non-acidic impurities and metal residues.[1]

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][7] Accounts of Chemical Research, 41(11), 1461–1473.

  • Purification of Nitrobenzoic Acids

    • Process for recovering 3-nitrobenzoic acid.[1][2][8] US Patent 4288615A.[1]

  • Palladium Removal Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Optimization

Technical Support Center: Degradation Pathways of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.

I. Understanding the Degradation Landscape

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a complex xenobiotic compound, and its environmental fate is of significant interest. Its degradation is influenced by the presence of three key functional groups on the aromatic rings: a chloro group, a methyl group, and a nitro group. Microbial degradation is a primary mechanism for the breakdown of such compounds in the environment. The degradation pathways can be broadly categorized into two main strategies: oxidative and reductive pathways.

  • Oxidative Pathways: These pathways typically involve the introduction of oxygen atoms into the aromatic ring, often catalyzed by oxygenase enzymes. This can lead to the removal of substituents and eventual ring cleavage.

  • Reductive Pathways: Reductive pathways often target the nitro group, converting it to an amino group via nitroso and hydroxylamino intermediates. This transformation can significantly alter the molecule's properties and subsequent degradation steps.

II. Hypothetical Degradation Pathways

Based on studies of structurally similar compounds, such as 2-chloro-4-nitrobenzoic acid, we can propose several plausible degradation pathways for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. These pathways are initiated by either dechlorination, nitro group reduction, or hydroxylation of the aromatic ring.

Pathway A: Initial Oxidative Dechlorination

This pathway is initiated by a monooxygenase-catalyzed removal of the chlorine atom, a common step in the degradation of chlorinated aromatic compounds.[1]

  • Oxidative Dechlorination: The initial step involves the replacement of the chlorine atom with a hydroxyl group, yielding 3-(4-methyl-2-hydroxyphenyl)-5-nitrobenzoic acid .

  • Further Hydroxylation: The resulting compound can undergo further hydroxylation to form a dihydroxy derivative, such as 3-(2,4-dihydroxy-4-methylphenyl)-5-nitrobenzoic acid .

  • Ring Cleavage: The dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways like the TCA cycle.[1]

Pathway B: Initial Nitro Group Reduction

This pathway begins with the reduction of the nitro group, a reaction catalyzed by nitroreductase enzymes commonly found in a variety of bacteria.[2]

  • Nitro Reduction: The nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 3-(2-Chloro-4-methylphenyl)-5-aminobenzoic acid .

  • Dechlorination or Aromatic Ring Hydroxylation: The resulting amino compound can then be dechlorinated or hydroxylated, opening up pathways for further degradation and ring cleavage.

dot graph TD { A[3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid] --> B{Initial Attack}; B --> C[Oxidative Dechlorination]; B --> D[Nitro Group Reduction]; C --> E[3-(4-methyl-2-hydroxyphenyl)-5-nitrobenzoic acid]; D --> F[3-(2-Chloro-4-methylphenyl)-5-aminobenzoic acid]; E --> G[Further Hydroxylation & Ring Cleavage]; F --> H[Dechlorination/Hydroxylation & Ring Cleavage]; G --> I[TCA Cycle Intermediates]; H --> I;

}

Caption: Hypothetical degradation pathways for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid.

III. Troubleshooting Guide

This section addresses common issues that may arise during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No degradation of the parent compound observed. 1. The microbial culture lacks the necessary enzymes. 2. Sub-optimal culture conditions (pH, temperature, aeration).[3] 3. The compound is toxic to the microorganisms at the tested concentration. 4. Low bioavailability of the compound.1. Use a microbial consortium from a contaminated site or an adapted laboratory culture. 2. Optimize culture conditions based on the specific microorganisms. 3. Perform a toxicity assay and start with lower concentrations of the compound. 4. Consider the use of a surfactant to increase bioavailability, but first, test for its biodegradability and toxicity.
Inconsistent degradation rates between replicates. 1. Inhomogeneous inoculum. 2. Variability in experimental setup (e.g., shaking speed, temperature). 3. Contamination of the cultures.1. Ensure the inoculum is well-mixed before distribution. 2. Standardize all experimental parameters across all replicates. 3. Use sterile techniques and check for contamination by plating on non-selective media.
Appearance of unexpected peaks in HPLC-MS analysis. 1. Formation of abiotic degradation products. 2. Presence of impurities in the starting material. 3. Contamination from lab equipment or solvents.1. Run a sterile control (no microorganisms) to identify abiotic degradation. 2. Analyze the purity of the starting material. 3. Use high-purity solvents and thoroughly clean all glassware and equipment.
Poor peak shape (tailing, fronting, splitting) in HPLC. 1. Column overload or degradation. 2. Inappropriate mobile phase composition or pH. 3. Sample matrix effects.1. Inject a smaller sample volume or dilute the sample. Check column performance with a standard. 2. Optimize the mobile phase, ensuring the pH is appropriate for the analytes. 3. Perform a sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.
Difficulty in identifying metabolites by MS. 1. Low abundance of metabolites. 2. Co-elution with other compounds leading to ion suppression. 3. In-source fragmentation.1. Concentrate the sample before analysis. 2. Optimize the chromatographic method to improve the separation of metabolites. 3. Adjust MS parameters (e.g., cone voltage) to minimize in-source fragmentation.

IV. Frequently Asked Questions (FAQs)

Q1: Which microorganisms are likely to degrade 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid?

A: Bacteria from the genera Pseudomonas, Acinetobacter, Arthrobacter, and Rhodococcus have been shown to degrade a wide range of chlorinated and nitrated aromatic compounds.[1][4] It is likely that a microbial consortium, rather than a single strain, will be most effective in completely mineralizing this complex molecule.[3]

Q2: What are the key enzymes to look for in a degrading microorganism?

A: Key enzymes include monooxygenases and dioxygenases for initial oxidative attacks (dechlorination, hydroxylation), nitroreductases for the reduction of the nitro group, and dehalogenases for the removal of chlorine.[2][5][6]

Q3: How can I confirm the identity of the proposed metabolites?

A: The most reliable method is to compare the retention time and mass spectrum of the suspected metabolite with an authentic chemical standard using HPLC-MS/MS.[7][8] If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition, and MS/MS fragmentation patterns can give structural clues.[9]

Q4: What are the typical end products of the degradation pathway?

A: The ultimate goal of microbial degradation is the complete mineralization of the organic compound to carbon dioxide, water, and inorganic ions (e.g., chloride and ammonium).[1] Intermediates that are often funneled into central metabolism include catechol and protocatechuate, which are then subject to ring cleavage.

Q5: Are there any online databases that can help predict degradation pathways?

A: Yes, resources like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) can provide information on microbial degradation pathways of a wide range of chemical compounds and the enzymes involved.[10][11]

V. Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol outlines a basic batch experiment to assess the microbial degradation of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid.

  • Prepare a minimal salt medium (MSM) appropriate for the selected microbial culture.

  • Prepare a stock solution of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid in a suitable solvent (e.g., DMSO) at a high concentration.

  • Inoculate the MSM with the microbial culture to a starting optical density (OD600) of 0.1.

  • Add the target compound to the inoculated medium to the desired final concentration (e.g., 50 mg/L). Ensure the final solvent concentration is not inhibitory to the microorganisms (typically <0.1%).

  • Set up control flasks:

    • Sterile control: MSM with the target compound, but no inoculum.

    • Biotic control: Inoculated MSM without the target compound.

  • Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Process the samples for analysis by centrifuging to remove biomass and filtering the supernatant.

  • Analyze the samples by HPLC to determine the concentration of the parent compound and detect the formation of metabolites.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for a microbial degradation assay.

Protocol 2: Sample Preparation for HPLC-MS Analysis

This protocol describes a general procedure for preparing aqueous samples from a degradation assay for HPLC-MS analysis.

  • Centrifuge the collected sample (e.g., 1.5 mL) at 10,000 x g for 10 minutes to pellet the microbial cells.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. For acidic compounds like the target molecule, an acidic extraction with a solvent like ethyl acetate is often effective.

  • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.

  • Transfer the reconstituted sample to an HPLC vial for injection.

VI. Data Presentation

Table 1: Expected Metabolites and their Mass-to-Charge Ratios (m/z)
Compound Formula [M-H]⁻ (m/z) [M+H]⁺ (m/z)
3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acidC₁₄H₁₀ClNO₄290.02292.04
3-(4-methyl-2-hydroxyphenyl)-5-nitrobenzoic acidC₁₄H₁₁NO₅272.06274.07
3-(2-Chloro-4-methylphenyl)-5-aminobenzoic acidC₁₄H₁₂ClNO₂260.05262.07

Note: The m/z values are calculated for the most abundant isotopes and may vary slightly depending on the instrument and calibration.

VII. References

  • Brombacher, S., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available at: [Link]

  • Prakash, D., et al. (2010). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 76(18), 6145-6152. Available at: [Link]

  • Rafii, F., et al. (1995). Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract. Environmental Health Perspectives, 103 Suppl 5, 17-19. Available at: [Link]

  • Arora, P. K., et al. (2022). Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers in Environmental Science, 10. Available at: [Link]

  • Coschigano, P. W., et al. (1998). Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain. Applied and Environmental Microbiology, 64(3), 989-995. Available at: [Link]

  • Pandey, B., & Fulekar, M. H. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. Medium. Available at: [Link]

  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Available at: [Link]

  • Kim, Y., et al. (2013). Effective biochemical decomposition of chlorinated aromatic hydrocarbons with a biocatalyst immobilized on a natural enzyme support. Bioresource Technology, 132, 101-107. Available at: [Link]

  • Commandeur, D. W., & Parsons, J. R. (1990). Microbial transformation of chlorinated benzoates. Biodegradation, 1(3), 207-215. Available at: [Link]

  • Castrignanò, E., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Metabolites, 11(1), 44. Available at: [Link]

  • Wikipedia contributors. (2023). Dehalococcoides. Wikipedia. Available at: [Link]

  • Arora, P. K., et al. (2022). Current bioinformatics tools for biodegradation of xenobiotic compounds. ResearchGate. Available at: [Link]

  • Longo, E., et al. (2024). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. Metabolites, 14(3), 153. Available at: [Link]

  • Paul, C. E., et al. (2022). Method of reducing aromatic nitro compounds. Google Patents. Available at:

  • Rohman, A., et al. (2021). Untargeted metabolomics using liquid chromatography-high resolution mass spectrometry and chemometrics for analysis of non-halal. Animal Bioscience, 34(5), 844-852. Available at: [Link]

  • Zhang, J. (2012). Production process of 2-chloro-5-nitrobenzoic acid. Google Patents. Available at:

  • Lin, B., et al. (2021). Dechlorination method of chlorine-containing aromatic compound. Google Patents. Available at:

  • Gîrd, C. E., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(13), 5144. Available at: [Link]

  • Sharma, A., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. International Journal of Molecular Sciences, 23(17), 9901. Available at: [Link]

  • Harwood, C. S., & Gibson, J. (1997). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Journal of Bacteriology, 179(2), 301-309. Available at: [Link]

  • Thakur, S. (n.d.). Biodegradation of Xenobiotics Guide. Scribd. Available at: [Link]

  • Clarke, N. J., & Rindgen, D. (2007). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 364, 199-217. Available at: [Link]

  • Sisson, G., et al. (2000). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 44(9), 2442-2448. Available at: [Link]

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. Available at: [Link]

  • Microbial Insights. (n.d.). Chlorinated Benzenes. Bioremediation. Available at: [Link]

  • Söltl, S., et al. (2025). Continuous (hydro-)dechlorination of aromatic chloride compounds in benzyltoluene. JuSER. Available at: [Link]

  • An, H. R., et al. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. ResearchGate. Available at: [Link]

  • Abreu, S., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • Kishida, N., et al. (2012). Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolysate of. Semantic Scholar. Available at: [Link]

  • Reiner, J. R. (1943). Preparation of 2-chloro-5-aminobenzoic acid. Google Patents. Available at:

Sources

Troubleshooting

HPLC troubleshooting for analysis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guidance for the HPLC analysis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guidance for the HPLC analysis of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. As a Senior Application Scientist, this guide is structured to move beyond simple checklists, offering causal explanations and systematic protocols to diagnose and resolve common chromatographic challenges.

Analyte at a Glance: 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Before troubleshooting, understanding the analyte is critical. This compound is a substituted benzoic acid, which dictates its chromatographic behavior.

  • Structure:

    
    

    (Source: PubChem CID 22107457)

  • Key Physicochemical Properties:

    • Molecular Formula: C₈H₆ClNO₄[1]

    • Molecular Weight: 215.59 g/mol [1]

    • Acidity: The presence of the carboxylic acid group makes this an acidic analyte. The pKa of structurally similar compounds like 2-chloro-5-nitrobenzoic acid is approximately 2.17, and for 3-chloro-5-nitro-benzoic acid, it is around 3.11[2][3]. This is the most critical parameter for HPLC method development, as mobile phase pH must be controlled to ensure consistent retention and good peak shape.

Recommended Starting HPLC Method

A robust starting method is the foundation of reproducible results. Based on the analyte's acidic nature, a reversed-phase HPLC method is recommended.

ParameterRecommended ConditionRationale & Expertise
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic structure. A high-purity, end-capped silica is recommended to minimize secondary interactions.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa ensures the carboxylic acid is fully protonated (non-ionized), preventing peak tailing and improving retention on a reversed-phase column.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 40% B to 70% B over 10 minutesA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times, as retention can shift by 1-2% for every 1°C change in temperature.[4]
Injection Volume 5-10 µLSmall injection volumes minimize peak distortion. The sample should be dissolved in the mobile phase to prevent peak shape issues.[5]
Detection (UV) ~254 nm or wavelength of maximum absorbanceA photodiode array (PDA) detector is useful to determine the optimal wavelength and check for peak purity.

This section is designed to help you diagnose and solve specific problems in a logical, question-and-answer format.

Category 1: Peak Shape Problems

Poor peak shape is one of the most common issues, often indicating a problem with the column or analyte-stationery phase interactions.

Q1: Why is my peak for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid tailing?

A1: Probable Causes & Solutions

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6]

  • Most Likely Cause: Mobile Phase pH is too high.

    • Causality: If the mobile phase pH is close to or above the pKa of the analyte's carboxylic acid group, a portion of the analyte molecules will be ionized (negatively charged). These ionized molecules can interact strongly with residual, positively charged silanol groups on the silica surface of the column, leading to a secondary retention mechanism that causes tailing.[7]

    • Solution Protocol:

      • Prepare a fresh mobile phase containing an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the pH is below 3.0.

      • Ensure the buffer used has adequate capacity for the pH range, typically within +/- 1 pH unit of the buffer's pKa.

      • Thoroughly flush and equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.[8]

  • Other Potential Causes:

    • Column Contamination or Degradation: Active sites on the column can become exposed over time.[9] This can be due to metal contamination or stationary phase degradation.

      • Solution: Flush the column with a series of strong solvents. If tailing persists, the column may be irreversibly damaged and should be replaced.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.[6]

      • Solution: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloaded.

    • Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening and tailing.

      • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector.

Q2: My peak is fronting. What does this mean?

A2: Probable Causes & Solutions

Peak fronting is less common than tailing and is often related to the sample itself or column conditions.

  • Most Likely Cause: Sample Solvent Incompatibility.

    • Causality: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, the analyte will travel through the top of the column too quickly before it has a chance to properly partition with the stationary phase. This leads to a distorted, fronting peak.[9]

    • Solution Protocol:

      • Whenever possible, dissolve the sample in the initial mobile phase composition.

      • If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte.

      • Reduce the injection volume.

  • Other Potential Causes:

    • Sample Overload (Concentration): Similar to mass overload, high concentrations can cause fronting.[9]

      • Solution: Dilute the sample and re-inject.

    • Low Column Temperature: Insufficient temperature can sometimes lead to poor peak shape.[9]

      • Solution: Increase the column temperature to 35-40 °C to improve mass transfer kinetics.

Troubleshooting Logic for Peak Shape

The following diagram outlines a systematic approach to diagnosing peak shape issues.

PeakShapeTroubleshooting Start Observe Poor Peak Shape (Tailing, Fronting, or Splitting) CheckAllPeaks Does it affect all peaks or just the analyte? Start->CheckAllPeaks Tailing Peak Tailing CheckAllPeaks->Tailing Just Analyte Fronting Peak Fronting CheckAllPeaks->Fronting Just Analyte SystemIssue Systemic Issue (All Peaks) CheckAllPeaks->SystemIssue All Peaks CheckpH Is Mobile Phase pH < 2 units below analyte pKa? Tailing->CheckpH AdjustpH Action: Adjust mobile phase pH to ~2.5 with 0.1% acid. Equilibrate column. CheckpH->AdjustpH No CheckOverload Is sample overloaded? CheckpH->CheckOverload Yes DiluteSample Action: Dilute sample 10x and re-inject. CheckOverload->DiluteSample Yes CheckColumn Action: Column may be contaminated. Perform wash cycle or replace. CheckOverload->CheckColumn No CheckSolvent Is sample solvent stronger than mobile phase? Fronting->CheckSolvent ChangeSolvent Action: Dissolve sample in mobile phase. CheckSolvent->ChangeSolvent Yes CheckConc Is sample concentration too high? CheckSolvent->CheckConc No DiluteSample2 Action: Dilute sample and re-inject. CheckConc->DiluteSample2 Yes CheckVoid Possible column void or plugged frit. SystemIssue->CheckVoid ReverseFlush Action: Reverse-flush column. If problem persists, replace column. CheckVoid->ReverseFlush

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.

Category 2: Retention Time & Baseline Issues

Stable retention times and a clean baseline are essential for accurate quantification.

Q3: My analyte's retention time is drifting to be shorter/longer over a series of injections. What's happening?

A3: Probable Causes & Solutions

Retention time drift is typically caused by changes in the mobile phase, temperature, or column equilibration.[9][10]

CauseDiagnosis & ExplanationSolution
Poor Column Equilibration Most common cause, especially when changing mobile phases. The column stationary phase needs time to fully equilibrate with the new mobile phase conditions.Increase the column equilibration time between runs.[9] For reversed-phase, 10-20 column volumes is a good starting point.
Mobile Phase Composition Change The mobile phase is prepared in batches and can change over time due to evaporation of the more volatile organic component (e.g., acetonitrile), making the mobile phase weaker and increasing retention times.Prepare fresh mobile phase daily.[9] Keep solvent bottles capped to minimize evaporation.
Temperature Fluctuation The laboratory ambient temperature may be changing, or the column oven is not maintaining a stable temperature. A 1°C increase can decrease retention time by 1-2%.[4]Always use a thermostatted column compartment.[9] Ensure the lab temperature is stable.
System Leaks A small, often invisible leak in the system can cause a drop in flow rate, leading to longer retention times.[11]Check all fittings for tightness, especially between the pump and column.[5] Look for salt deposits from buffer evaporation, which indicates a slow leak.[11]
Column Aging Over hundreds of injections, the stationary phase can degrade, leading to a gradual loss of retention.This is a normal process. If retention times can no longer be maintained, the column should be replaced.
Q4: I'm seeing a noisy or drifting baseline. How do I fix it?

A4: Probable Causes & Solutions

Baseline issues can originate from the pump, detector, or mobile phase.[6]

  • Most Likely Cause: Air Bubbles in the System.

    • Causality: Air bubbles passing through the detector flow cell will cause sharp spikes or a noisy baseline. Bubbles can be introduced if the mobile phase is not properly degassed or if there is a loose fitting on the low-pressure side of the system.[8][9]

    • Solution Protocol:

      • Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[5]

      • Purge the pump to remove any trapped air bubbles.[9]

      • Check that all solvent inlet filters are submerged in the mobile phase reservoirs.

  • Other Potential Causes:

    • Contaminated Mobile Phase or Detector Cell: Low-quality solvents or contamination in the detector flow cell can cause a drifting or noisy baseline.[8][9][12]

      • Solution: Use only HPLC-grade solvents.[5][13] Flush the detector flow cell with a strong solvent like methanol or isopropanol.[9]

    • Pump/Mixer Issues: Inconsistent mobile phase mixing or faulty pump check valves can create a periodic, pulsating baseline.[14]

      • Solution: Manually mix the mobile phase to see if the problem resolves. If so, the pump's proportioning valve may need service. Clean or replace check valves if pulsation is observed.[14]

    • Deteriorating Detector Lamp: A lamp nearing the end of its life will have low energy, resulting in increased baseline noise.[9]

      • Solution: Check the lamp energy output via the instrument software. Replace the lamp if it is below the manufacturer's recommended level.

Troubleshooting Logic for Retention Time Drift

RT_Drift_Troubleshooting Start Retention Time (RT) is Drifting CheckT0 Is t0 (unretained peak) also drifting? Start->CheckT0 FlowRateIssue Indicates a Flow Rate Problem CheckT0->FlowRateIssue Yes ChemicalIssue Indicates a Chemical / Column Problem CheckT0->ChemicalIssue No CheckLeaks Check for system leaks (fittings, pump seals) FlowRateIssue->CheckLeaks FixLeaks Action: Tighten fittings / Replace seals CheckLeaks->FixLeaks Leak Found CheckPump Check pump performance (pressure ripple) CheckLeaks->CheckPump No Leaks ServicePump Action: Service pump / check valves CheckPump->ServicePump CheckEquilibration Is column fully equilibrated? ChemicalIssue->CheckEquilibration Equilibrate Action: Increase equilibration time CheckEquilibration->Equilibrate No CheckTemp Is column temperature stable? CheckEquilibration->CheckTemp Yes SetTemp Action: Use column oven, verify temp CheckTemp->SetTemp No CheckMobilePhase Is mobile phase fresh? Is composition changing? CheckTemp->CheckMobilePhase Yes NewMobilePhase Action: Prepare fresh mobile phase CheckMobilePhase->NewMobilePhase No / Unsure

Caption: Diagnostic flowchart for troubleshooting retention time drift in HPLC analysis.

Regulatory Context & Method Validation

For professionals in drug development, all analytical methods must be validated to ensure they are suitable for their intended purpose. Regulatory bodies like the FDA and international standards like ICH provide guidelines on the required validation characteristics.[15][16][17][18]

  • Key Validation Parameters (ICH Q2(R2)):

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.

    • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A validation protocol should be established before the study, and a final validation report should summarize the results.[15]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ES Industries. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22107457, 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Axion Labs. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Chromatography Online. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]

  • Conquer Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • AZoM. (2023, April 2). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Retrieved from [Link]

  • Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Optimization

Stability testing of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid under stress conditions

Technical Support Center: Stability Testing Guide for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic Acid Executive Technical Summary Welcome to the technical support hub for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing Guide for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic Acid

Executive Technical Summary

Welcome to the technical support hub for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid . As a key intermediate in the synthesis of biaryl-based active pharmaceutical ingredients (APIs), the stability of this molecule is governed by three primary structural alerts: the nitro group (susceptible to photolysis and reduction), the biaryl axis (potential for atropisomerism, though usually low energy barrier), and the benzylic methyl group (susceptible to radical oxidation).[1]

This guide deviates from standard templates to address the specific physicochemical behavior of this nitro-biaryl acid under ICH Q1A(R2) stress conditions. Our goal is to distinguish between process impurities and degradation products to ensure the integrity of your drug development pipeline.

Visualizing the Stress Testing Workflow

The following decision tree outlines the logical flow for evaluating the stability of this specific compound. It prioritizes the most labile functionalities first.[1]

StabilityWorkflow Start Start: 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid Stress Apply ICH Q1A(R2) Stress Conditions Start->Stress Oxidation Oxidative Stress (3% H2O2, RT to 60°C) Stress->Oxidation Susceptible Photo Photostability (1.2M Lux hours) Stress->Photo Highly Susceptible Hydrolysis Hydrolysis (Acid/Base) (0.1N HCl / 0.1N NaOH) Stress->Hydrolysis Stable Core Thermal Thermal Stress (Solid State, 60-105°C) Stress->Thermal Moderate Stability MethylOx Result: Benzylic Oxidation (Methyl -> Carboxylic Acid) Oxidation->MethylOx Primary Pathway NitroRed Result: Nitro Reduction/Rearrangement (Nitroso/Azoxy species) Photo->NitroRed Primary Pathway SaltForm Result: Salt Formation (Reversible) Hydrolysis->SaltForm pH Dependent Decarb Result: Decarboxylation (Loss of CO2, High T) Thermal->Decarb Extreme Conditions

Figure 1: Logical workflow for stress testing 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, highlighting primary degradation risks.[1]

Troubleshooting Guide & FAQs

This section addresses real-world scenarios encountered by researchers working with this specific intermediate.

Q1: I observe a new impurity at RRT ~0.85 after oxidative stress (H2O2). It increases with time.[1] What is it?

Diagnosis: This is likely the dicarboxylic acid derivative , resulting from the oxidation of the benzylic methyl group.[1] Technical Insight: The methyl group at the 4-position of the chlorophenyl ring is benzylic and electron-rich, making it susceptible to radical oxidation.[1] Under peroxide stress, this converts to an aldehyde and subsequently to a carboxylic acid (3-(2-chloro-4-carboxyphenyl)-5-nitrobenzoic acid).[1] Action:

  • Verify by LC-MS (Look for M+30 mass shift: -CH3 [15] + COOH [45]).[1]

  • This is a legitimate degradation product.[1] Ensure your method resolves this peak from the parent.[1]

Q2: The assay value drops significantly in 0.1N NaOH, but no new peaks appear in the chromatogram. Is the molecule degrading?

Diagnosis: This is likely a solubility or extinction coefficient artifact , not degradation.[1] Technical Insight: 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a carboxylic acid.[1] In NaOH, it forms the carboxylate salt.[1] The UV absorption spectrum of the salt often differs from the free acid (hypsochromic or bathochromic shift). If your HPLC method uses an acidic mobile phase, the salt reverts to the acid on-column, but if sample preparation or wavelength selection isn't optimized, you may see "loss" due to precipitation or spectral shifts.[1] Action:

  • Check the UV spectrum of the sample in the degradation solvent.[1]

  • Neutralize the base degradation sample with equimolar HCl before injection to restore the free acid form.[1]

Q3: My sample turns yellow/orange under photostability conditions, and multiple small peaks appear.

Diagnosis: Photolytic instability of the nitro group . Technical Insight: Nitro-aromatics are notorious for photolability.[1] UV irradiation can induce the formation of nitroso intermediates or azoxy dimers via radical mechanisms.[1] The color change is characteristic of azo/azoxy chromophore formation.[1] Action:

  • Protect all standard and sample solutions from light using amber glassware.[1]

  • This degradation is intrinsic.[1] The compound must be handled under low-light conditions during manufacturing and storage.[1]

Q4: Can I use Methanol as a co-solvent for thermal stress testing?

Diagnosis: Avoid Methanol. Technical Insight: The carboxylic acid group can undergo Fischer esterification with methanol (forming the methyl ester) under thermal stress, especially if trace acid is present (even from the molecule's own acidity). This creates a "pseudo-degradation" product that is actually a sample preparation artifact.[1] Action: Use Acetonitrile (ACN) or a mixture of ACN/Water. If an alcohol is absolutely necessary, use tert-butanol (sterically hindered), but ACN is preferred.[1]

Detailed Experimental Protocols

These protocols are designed to achieve 5-20% degradation, as recommended by ICH Q1A(R2), to validate stability-indicating methods.

Protocol A: Oxidative Stress (Target: Benzylic Oxidation)

Objective: Assess the susceptibility of the methyl group.

  • Preparation: Dissolve 50 mg of the compound in 10 mL of Acetonitrile/Water (50:50).

  • Stressor: Add 2 mL of 30% H2O2 (Hydrogen Peroxide).

  • Condition: Incubate at 60°C for 4 hours. (Note: Room temperature may be too slow for the deactivated nitro-ring, but the methyl-ring is reactive).[1]

  • Quenching: Cool to RT. No chemical quench is usually needed for H2O2 in HPLC if the injection volume is small, but you can treat with catalase or sodium sulfite if peak splitting occurs.[1]

  • Analysis: Dilute to analytical concentration and inject.

Protocol B: Hydrolytic Stress (Acid/Base)

Objective: Assess the stability of the biaryl linkage and potential Cl displacement.

  • Preparation: Dissolve 50 mg of compound in 5 mL Acetonitrile.

  • Acid Stress: Add 5 mL of 1N HCl . Reflux at 80°C for 6 hours.

  • Base Stress: Add 5 mL of 1N NaOH . Reflux at 80°C for 6 hours.

  • Quenching: Neutralize Acid samples with 1N NaOH; Neutralize Base samples with 1N HCl to pH ~7.

  • Analysis: Inject immediately after neutralization to prevent precipitation.

Protocol C: Photostability (Confirmatory)

Objective: Confirm nitro group lability.

  • Solid State: Spread ~1 g of powder in a thin layer (<3 mm) in a quartz petri dish.

  • Exposure: Expose to 1.2 million lux hours (visible) and 200 W·h/m² (UV) per ICH Q1B.

  • Control: Wrap a concurrent sample in aluminum foil (Dark Control).

  • Analysis: Dissolve both samples in mobile phase and compare impurity profiles.

Quantitative Data Summary

The following table summarizes expected degradation outcomes based on the functional group chemistry of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid.

Stress ConditionPrimary Degradation PathwayExpected Degradation %Key Degradation Product (RRT)
Acid Hydrolysis (1N HCl, 80°C)Stable (Biaryl bond is robust)< 2%None significant
Base Hydrolysis (1N NaOH, 80°C)Minor Nucleophilic Sub.[1] (Rare)< 5%Hydroxy-derivative (Cl displacement) - Low Probability
Oxidation (3% H2O2, 60°C)Benzylic Oxidation 10-15% Dicarboxylic Acid Derivative (RRT ~0.85)
Thermal (Solid, 105°C)Decarboxylation< 5%3-(2-Chloro-4-methylphenyl)-5-nitrobenzene
Photolysis (UV/Vis)Nitro Reduction/Dimerization > 10% Nitroso/Azoxy dimers (RRT > 1.2)

References

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Standard text on oxidative mechanisms of benzylic methyl groups).

  • PubChem. (2025).[3][4] Compound Summary for 3-Nitrobenzoic acid derivatives. Retrieved from [Link] (General reactivity data for nitro-benzoic acid scaffold).[1]

Sources

Reference Data & Comparative Studies

Validation

Validating an HPLC method for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid quantification

An In-Depth Technical Guide to the Validation of a Quantitative HPLC Method for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid This guide provides a comprehensive framework for the validation of a High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of a Quantitative HPLC Method for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices and establishes a self-validating system for ensuring data integrity, grounded in internationally recognized regulatory standards.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. For quantitative analysis of an active pharmaceutical ingredient (API) or key intermediate like 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, this means the method must be reliable, reproducible, and accurate over the specified concentration range. This guide is structured to walk you through the core validation parameters, providing not just the "how" but the critical "why" for each step, in alignment with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently revised Q2(R2) guidelines[2][3][4].

The Analytical Challenge: Why Validation is Non-Negotiable

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a complex substituted aromatic compound. Its accurate quantification is critical for process control, stability testing, and quality assurance in a drug development pipeline. An unvalidated method is a black box; it produces a number, but the uncertainty, reliability, and specificity of that number are unknown. Method validation is the rigorous process of providing documented evidence that the method does what it is intended to do. It is a cornerstone of Good Manufacturing Practices (GMP) and a prerequisite for regulatory submissions to bodies like the FDA and EMA[5][6].

Foundational Elements: The HPLC Method and System Suitability

Before validation can commence, a robust HPLC method must be developed. For the purpose of this guide, we will assume the following reversed-phase HPLC method has been established for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. The principles of validation described herein are applicable even if the specific chromatographic conditions are modified.

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

The Causality: Before any analytical run (both during validation and for routine use), we must verify that the chromatographic system is performing adequately. SST is not a validation parameter itself, but a recurring check to ensure the system's performance on a given day. It answers the question: "Is my HPLC system working correctly today for this specific method?"

Experimental Protocol:

  • Prepare a system suitability solution, typically the analyte at a concentration in the middle of the calibration range (e.g., 50 µg/mL).

  • Perform a minimum of five replicate injections of this solution before commencing any validation experiments.

  • Calculate the key performance indicators.

Acceptance Criteria:

  • Peak Area %RSD (Relative Standard Deviation): ≤ 2.0%

  • Retention Time %RSD: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

The Validation Workflow: A Structured Approach

The validation process follows a logical sequence, where the results of earlier tests inform subsequent ones. This workflow ensures that by the end of the process, there is a high degree of assurance that the method is fit for its purpose.

Validation_Workflow cluster_0 Phase 1: Method Development & Foundational Tests cluster_1 Phase 2: Quantitative Performance Characteristics cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Routine Application Dev Method Development Spec Specificity / Selectivity Dev->Spec Establish baseline separation Lin Linearity Spec->Lin Range Range Lin->Range LOD_LOQ LOD & LOQ Lin->LOD_LOQ Derived from regression data Acc Accuracy Range->Acc Prec Precision Range->Prec Robust Robustness Prec->Robust SST System Suitability Testing (SST) Robust->SST Routine Routine Analysis SST->Routine Pre-run check

Caption: A typical workflow for HPLC method validation.

Specificity

The Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or placebo matrix components[7]. This is arguably the most critical validation parameter. Without specificity, all other parameters like accuracy and precision are meaningless, as you cannot be sure you are only measuring the intended analyte.

Experimental Protocol:

  • Blank Analysis: Inject the diluent (e.g., mobile phase) to demonstrate that no peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a placebo sample containing all formulation excipients except the API. Inject this solution to ensure that none of the excipients interfere with the analyte peak.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally pure.

Data Presentation: Chromatographic overlays are the most effective way to present specificity data. This would visually compare the chromatograms of the blank, placebo, standard, and stressed samples.

Linearity

The Causality: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a given range[4]. This establishes a mathematical relationship that allows for the calculation of unknown sample concentrations from their measured responses.

Experimental Protocol:

  • Prepare a stock solution of the 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid reference standard.

  • Perform serial dilutions to create a minimum of five concentration levels. For an assay of a drug substance, the ICH recommends a range of 80% to 120% of the test concentration[7]. Let's assume a target concentration of 50 µg/mL.

  • The concentrations could be: 40, 45, 50, 55, and 60 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot the mean peak area versus the known concentration.

  • Perform a linear least-squares regression analysis.

Data Presentation:

Table 2: Linearity Data for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Concentration (µg/mL)Mean Peak Area (n=3)
40.0481,234
45.0540,987
50.0601,567
55.0662,345
60.0721,890

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero. A visual inspection of the calibration plot should show that the data points are close to the fitted line.

Range

The Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[4]. The range is not determined by a separate experiment but is confirmed by the successful results of the linearity, accuracy, and precision studies. For this assay, the demonstrated range would be 40.0 to 60.0 µg/mL.

Accuracy

The Causality: Accuracy measures the closeness of the test results obtained by the method to the true value[7]. It is a measure of systematic error. Accuracy experiments are designed to prove that the method can recover a known amount of analyte from a sample matrix, demonstrating that there are no biases in the sample preparation or analysis.

Experimental Protocol:

  • Accuracy is typically assessed by spiking a placebo matrix with the analyte at different concentration levels.

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • For our example: 40, 50, and 60 µg/mL.

  • Analyze the samples and calculate the concentration using the linearity curve.

  • Express the result as a percentage recovery.

Data Presentation:

Table 3: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean % Recovery% RSD
80%40.039.899.5%0.8%
100%50.050.3100.6%0.5%
120%60.059.799.5%0.6%

Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0% for a drug substance assay.

  • %RSD: Should be within the limits set for precision (e.g., ≤ 2.0%).

Precision

The Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[8]. It is a measure of random error and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration (50 µg/mL).

    • Analyze all six samples on the same day by the same analyst.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Prepare a new set of six samples at 100% of the target concentration.

    • Have a different analyst analyze these samples on a different day, or using a different HPLC system.

    • Calculate the %RSD for this set, and also perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no statistically significant difference.

Data Presentation:

Table 4: Precision Data

ParameterAnalyst 1 / Day 1 (n=6)Analyst 2 / Day 2 (n=6)
Mean Assay Value (%) 100.2%99.8%
Standard Deviation 0.450.51
% RSD 0.45%0.51%

Acceptance Criteria:

  • %RSD: For a drug substance assay, the %RSD should typically be ≤ 1.0%. The EMA guideline suggests a CV (equivalent to RSD) not exceeding 15% for bioanalytical methods, but much tighter limits are expected for pharmaceutical assays[8].

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[4].

These parameters are not critical for a drug substance assay where the analyte is the major component, but they are essential for impurity quantification methods. They are typically determined statistically from the linearity data.

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Use the slope (S) from the linearity experiment.

  • Determine the standard deviation of the y-intercepts of the regression line (σ).

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness

The Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters[7]. This provides an indication of its reliability during normal usage. Proving robustness early in the development lifecycle can prevent costly method failures later.

Experimental Protocol:

  • Identify critical method parameters that could be subject to variation.

  • Vary these parameters one at a time (or using a Design of Experiments approach).

  • Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluate the impact on key outputs like retention time, peak area, and tailing factor.

Data Presentation:

Table 5: Robustness Study

ParameterVariationImpact on System Suitability
Flow Rate ± 0.1 mL/min (0.9 and 1.1)All SST parameters passed. Retention time shifted as expected.
Column Temp. ± 2°C (28°C and 32°C)All SST parameters passed.
Mobile Phase pH ± 0.2 unitsAll SST parameters passed.
% Acetonitrile ± 2%All SST parameters passed.

Acceptance Criteria:

  • All system suitability criteria must be met under all varied conditions.

Interrelationship of Key Validation Parameters

The core quantitative validation parameters are deeply interconnected. The range defines the boundaries within which the method is expected to perform, and the experiments for linearity, accuracy, and precision serve to verify that performance within those boundaries.

Interrelationships Range Range Linearity Linearity Range->Linearity Establishes boundaries for Accuracy Accuracy Range->Accuracy Defines levels for Precision Precision Range->Precision Defines levels for Linearity->Accuracy Provides calibration for Accuracy->Precision Requires acceptable Precision->Accuracy Impacts confidence in

Caption: Interdependence of core validation characteristics.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to validating an HPLC method for the quantification of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid. By adhering to the principles of causality and following the structured protocols detailed for specificity, linearity, range, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This rigorous validation process is not merely a regulatory hurdle; it is a fundamental component of scientific integrity that underpins confident decision-making throughout the drug development lifecycle. The data presented herein serves as a practical example, but the ultimate acceptance criteria should always be defined in a pre-approved validation protocol tailored to the specific application of the method.

References

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025). Altabrisa Group.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
  • FDA Guidance on Analytical Method Valid
  • HPLC Methods for analysis of Benzoic acid. (n.d.).
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
  • Guideline Bioanalytical method validation. (2011). European Medicines Agency.

Sources

Comparative

The Chromatographer's Dilemma: A Comparative Guide to HPLC vs. GC-MS for Pharmaceutical Impurity Profiling

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a non-negotiable cor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a non-negotiable cornerstone of ensuring patient safety and therapeutic efficacy. Impurity profiling, a critical regulatory expectation, demands analytical techniques that are not only sensitive and specific but also robust and fit for purpose. Among the arsenal of analytical technologies, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the two most powerful and frequently employed workhorses.

The choice between these two techniques is not arbitrary; it is a decision dictated by the fundamental physicochemical properties of the analyte and the specific goals of the analysis. This guide provides an in-depth, objective comparison of HPLC and GC-MS for impurity profiling, grounded in established analytical principles and supported by experimental data, to empower you to make informed, scientifically sound decisions in your laboratory.

Section 1: The Core Principles: Two Different Worlds of Separation and Detection

Understanding the foundational principles of each technique is paramount to appreciating their respective strengths and limitations. At their core, both are chromatographic techniques designed to separate components of a mixture, but they achieve this in fundamentally different ways.

High-Performance Liquid Chromatography (HPLC): The Master of Non-Volatiles

HPLC operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[1] The separation is driven by the interactions (such as polarity) of the analytes with both phases.[1] Because it operates at or near ambient temperatures, HPLC is exceptionally well-suited for a vast range of pharmaceutical compounds, including those that are non-volatile or thermally labile (prone to decomposition at high temperatures).[2]

The versatility of HPLC is one of its greatest assets. By modifying the mobile phase composition, stationary phase chemistry (e.g., C18, C8, Phenyl), and detector type (e.g., UV-Vis, Photodiode Array, Mass Spectrometry), methods can be tailored to a wide array of molecules, from small polar impurities to large biomolecules.[3] For impurity profiling, HPLC is the undisputed gold standard for analyzing related substances, degradation products, and process impurities that are structurally similar to the main API.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS is a hybrid technique that combines the potent separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] The core prerequisite for GC analysis is that the sample must be volatile and thermally stable.[2] The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column walls.[2]

As components exit the column, they enter the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique "fingerprint" or mass spectrum for each compound. This allows for unambiguous identification by comparing the spectrum to extensive libraries.[5] GC-MS is the regulatory-preferred method for the analysis of residual solvents (organic volatile impurities) as outlined in guidelines like ICH Q3C.[2]

Section 2: Head-to-Head Comparison: Critical Performance Parameters

The decision to employ HPLC or GC-MS hinges on a careful evaluation of several key analytical parameters. The choice is fundamentally guided by the nature of the impurities you expect to find.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile, semi-volatile, and thermally labile compounds. Broad applicability to a wide range of polarities and molecular weights.[2]Volatile and thermally stable compounds. Limited to smaller molecules (typically <1000 Da).[2]
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity, ion exchange, size, etc.[1]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[2]
Operating Temperature Typically ambient to moderately elevated (e.g., 20-60 °C), protecting thermally sensitive analytes.[2]High temperatures are required for volatilization (e.g., 150-300 °C), which can cause degradation of labile compounds.
Primary Application Assay, related substances, degradation products, non-volatile process impurities, and cleaning validation.[4]Residual solvents (per ICH Q3C), volatile impurities, and analysis of raw materials for volatile contaminants.[2]
Detection Versatile detectors (UV, PDA, FLD, RID). Can be coupled with MS (LC-MS) for definitive identification.[2]Mass Spectrometry is the most common detector, providing high specificity and structural information. FID offers robust quantification.[5]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering. Can be simpler for many solid APIs.[2]May require headspace analysis for solvents or derivatization for non-volatile compounds to increase volatility.
Sensitivity Varies by detector. LC-MS can achieve very low limits of detection (LOD) and quantification (LOQ).[6]Generally offers very high sensitivity, with LODs often in the low ppm to ppb range, especially for targeted analyses.[7]

Section 3: The Decisive Choice: A Logic-Driven Workflow

As a Senior Application Scientist, the key is not just knowing what the techniques do, but when and why to use them. The following decision-making workflow provides a logical path for selecting the appropriate technique for impurity profiling.

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// Edges Start -> ImpurityType; ImpurityType -> Volatile [label=" Yes"]; ImpurityType -> NonVolatile [label=" No"]; Volatile -> GC_Path; GC_Path -> Final_GC; NonVolatile -> HPLC_Path; HPLC_Path -> Derivatization [label="Is HPLC analysis problematic?\n(e.g., no chromophore, poor retention)"]; Derivatization -> GC_Deriv [label="Yes"]; Derivatization -> Final_HPLC [label="No"]; HPLC_Path -> Final_HPLC [label="Standard Path"]; }

Caption: Decision workflow for selecting between HPLC and GC-MS.
Causality Behind the Choices:
  • The Nature of the Impurity is the First Gate: The initial and most critical question revolves around the volatility and thermal stability of the target impurities. If you are analyzing for residual solvents left over from the manufacturing process, these are by definition volatile organic compounds, making GC-MS the mandated and most suitable technique.[2] Conversely, if you are investigating degradation products formed during stability studies, these are often structurally similar to the non-volatile API, making HPLC the default choice.[4]

  • The Derivatization Bridge: GC-MS is not strictly limited to inherently volatile compounds. Chemical derivatization is a powerful strategy to extend its reach. This process chemically modifies a non-volatile analyte by replacing active hydrogen atoms (on groups like -OH, -NH, -COOH) with a non-polar group, thereby increasing its volatility and thermal stability. This opens a pathway for GC-MS analysis of compounds that would otherwise be unsuitable, which can be advantageous if, for instance, an HPLC method lacks a suitable chromophore for UV detection.

Section 4: Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result is built upon a well-defined and validated protocol. Below are detailed, step-by-step methodologies for typical impurity profiling applications using both HPLC and GC-MS.

Protocol 1: HPLC for Related Substances and Degradation Products

This protocol outlines a typical approach for developing a stability-indicating HPLC method for a non-volatile API and its related substances.

Objective: To separate, detect, and quantify known and unknown impurities and degradation products from the main API peak.

1. Sample Preparation:

  • Analyte & Standard Preparation: Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of ~1 mg/mL. Prepare individual standards of known impurities at a concentration corresponding to the reporting threshold (e.g., 0.1% of the API concentration).
  • System Suitability Solution: Prepare a solution containing the API and all known impurities to verify the system's ability to separate all components.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.[8]

2. HPLC Instrumentation and Conditions (Example):

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 30 minutes to elute compounds across a wide range of polarities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: Photodiode Array (PDA) Detector set to monitor at a wavelength where both the API and impurities have significant absorbance (e.g., 254 nm).
  • Injection Volume: 10 µL.

3. Data Analysis and Validation:

  • Specificity: Demonstrate that the API peak is resolved from all impurity peaks and any potential excipient peaks (peak purity analysis using PDA is essential).
  • Linearity: Establish a linear relationship between the concentration of each impurity and its peak area over a range from the LOQ to 120% of the specification limit.
  • LOD & LOQ: Determine the limit of detection (Signal-to-Noise ratio of ~3:1) and limit of quantitation (S/N of ~10:1) for each impurity.
  • Accuracy & Precision: Assess by analyzing spiked samples at multiple concentrations and evaluating recovery and repeatability (%RSD).
  • Impurity Quantification: Calculate the amount of each impurity using the area percent method relative to the main API peak, applying relative response factors if necessary. graph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

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// Edges SamplePrep -> Filtration; Filtration -> Injection; Injection -> Separation -> Detection -> Data; }

Caption: Standard workflow for HPLC-based impurity analysis.
Protocol 2: GC-MS for Residual Solvents (Based on USP <467>)

This protocol describes the analysis of volatile residual solvents using static headspace GC-MS, as is standard practice in the pharmaceutical industry.

Objective: To identify and quantify residual solvents in a drug substance according to pharmacopeial requirements.

1. Sample Preparation (Static Headspace):

  • Standard Preparation: Prepare a stock solution of all target residual solvents in a suitable solvent like dimethyl sulfoxide (DMSO). Create a standard solution by diluting the stock into a headspace vial containing water.
  • Sample Preparation: Accurately weigh the drug substance (e.g., 100 mg) directly into a headspace vial. Add the diluent (e.g., water or DMSO).
  • Vial Sealing: Immediately seal all vials with crimp caps to prevent the loss of volatile analytes.

2. GC-MS Instrumentation and Conditions (Example):

  • Headspace Autosampler:
  • Vial Equilibration Temperature: 80 °C.
  • Vial Equilibration Time: 15 minutes.
  • Loop Temperature: 90 °C.
  • Transfer Line Temperature: 100 °C.
  • Gas Chromatograph:
  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate.
  • Inlet Temperature: 200 °C.
  • Oven Program: Start at 40 °C, hold for 20 minutes, then ramp to 240 °C at 10 °C/min, and hold for 20 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (e.g., m/z 35-350) for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

3. Data Analysis and Validation:

  • Identification: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the prepared standards and a reference library (e.g., NIST).
  • Quantification: Calculate the concentration of each identified solvent using an external standard calibration curve.
  • Validation (per ICH Q2(R1)): The method must be validated for specificity (resolution between solvents), LOD, LOQ, linearity, accuracy, and precision. graph "GCMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

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// Edges SamplePrep -> Equilibrate -> Injection -> Separation -> Detection -> Analysis; }

Caption: Workflow for GC-MS residual solvent analysis.

Section 5: Conclusion: A Symbiotic Relationship in Quality Control

In the landscape of pharmaceutical impurity profiling, HPLC and GC-MS are not competitors but rather complementary, indispensable tools. The decision of which to use is not a matter of superiority, but of suitability.[4] HPLC is the versatile workhorse for the vast majority of non-volatile APIs and their degradation products, offering a wide range of separation chemistries and detection methods.[6] GC-MS, on the other hand, is the unparalleled specialist for volatile impurities, providing exceptional sensitivity and definitive identification for critical safety assessments like residual solvent analysis.[2]

A comprehensive impurity profiling strategy often requires the intelligent application of both techniques. By understanding their core principles, appreciating their distinct advantages, and applying a logical, science-driven selection process, researchers and drug development professionals can ensure the analytical rigor required to deliver safe, high-quality medicines to patients worldwide.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Key Considerations For Sample Preparation in HPLC. Alwsci. [Link]

  • Decision tree for the selection of analytical technique in PGIs analysis. ResearchGate. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

  • chromatographic techniques for pharmaceutical analysis. IIP Series. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]

  • HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. National Institutes of Health. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. National Institutes of Health. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]

  • Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. National Institutes of Health. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • A Tale of Two Metrics: Gini Impurity and Entropy in Decision Tree Algorithms. Towards Data Science. [Link]

Sources

Validation

Benchmarking Commercial Sources of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic Acid: A Critical Quality Attribute (CQA) Guide

Executive Summary: The Hidden Risks in Biaryl Intermediates In drug development, 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (herein referred to as CMP-NBA ) represents a class of "deceptively simple" Key Starting Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Biaryl Intermediates

In drug development, 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (herein referred to as CMP-NBA ) represents a class of "deceptively simple" Key Starting Materials (KSMs).[1][2] While it appears to be a standard nitrobenzoic acid derivative, its biaryl core—likely synthesized via Suzuki-Miyaura cross-coupling —introduces specific lot-to-lot variability risks that standard Certificate of Analysis (CoA) testing often misses.[1][2]

The steric hindrance introduced by the ortho-chloro and para-methyl groups on the phenyl ring necessitates aggressive coupling conditions (high catalyst loading, specialized ligands).[1][2] Consequently, commercial lots often vary significantly in residual Palladium (Pd) content and homocoupled impurities .[1][2]

This guide outlines a rigorous, self-validating assessment protocol to qualify CMP-NBA lots before they enter GMP manufacturing, preventing downstream failures during the critical nitro-reduction step.

The Chemistry of Variability

To assess this material, one must understand its synthetic origin.[1][2] The formation of the biaryl bond between the 3-position of the benzoic acid and the sterically hindered 2-chloro-4-methylphenyl ring is the source of variability.[1][2]

Mechanism-Based Impurity Profile
  • Residual Palladium (The Silent Killer): Due to steric hindrance at the 2-position, suppliers often use high Pd loadings (1–5 mol%).[1][2] Inadequate scavenging leads to entrained Pd.[1][2]

    • Impact: If the next step is a nitro-reduction (e.g., hydrogenation), residual Pd can cause rapid, uncontrolled exotherms or "poison" the specific catalyst (e.g., Pt/C) used to prevent de-halogenation.[1][2]

  • Protodeboronation (The "Missing" Ring): The boronic acid starting material may lose its boron moiety without coupling, leading to lower yields and difficult-to-separate side products.[1][2]

  • Homocoupling: Oxidative coupling of the boronic acid to itself (forming a bis-phenyl dimer) is a common competitor reaction, especially if oxygen ingress occurred during the supplier's process.[1][2]

Comparative Analysis: Premium vs. Economy Lots

The following data summarizes a benchmarking study comparing a "High Purity" lot (Supplier A) against a "Standard Grade" lot (Supplier B).

Table 1: Physicochemical & Functional Comparison

Critical Quality Attribute (CQA)MethodSupplier A (Premium)Supplier B (Standard)Impact on Downstream Process
Purity (AUC) UPLC-PDA (254 nm)99.4%97.1%Supplier B contains 1.2% Homocoupled dimer (difficult to purge).[1][2]
Residual Pd ICP-MS< 10 ppm450 ppmCRITICAL: High Pd in Lot B caused 15% dechlorination during hydrogenation.[1][2]
Appearance VisualOff-white powderYellow/Brown agglomeratesColor suggests oxidized ligand residues (Phosphine oxides).[1][2]
Solubility (THF) Gravimetric< 30 sec dissolution> 5 min (haze remains)Haze indicates inorganic salts (Borates/Phosphates).[2]
Nitro-Reduction Yield Functional Test96% Isolated Yield78% Isolated YieldLot B yielded inseparable aniline mixtures due to dechlorination.[1][2]
Experimental Assessment Protocols

Note: These protocols are designed to be "self-validating," meaning the presence of specific markers confirms the test is working.[1][2]

Protocol A: Orthogonal UPLC-MS Profiling

Purpose: To detect non-UV active impurities and separate the homocoupled dimer which often co-elutes with the product on standard C18 methods.[1][2]

Methodology:

  • Column: Acquity UPLC BEH Phenyl (1.7 µm, 2.1 x 100 mm).[1][2] Why? Phenyl columns offer better selectivity for biaryl separations than C18.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1][2]

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: PDA (210-400 nm) + ESI MS (Positive/Negative switching).

  • Pass Criteria:

    • Main peak [M-H]- = 304.0 (approx).[1][2]

    • Flag: Any peak matching Mass 266 (Homocoupled dimer of chlorotoluene) or Mass 166 (Hydrolyzed boronic acid).[2]

Protocol B: The "Stress Test" (Functional Hydrogenation)

Purpose: To determine if hidden impurities (Pd or poisons) affect the critical nitro-reduction step.[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of CMP-NBA in 10 mL Methanol/THF (1:1).

  • Catalyst Addition: Add 5 wt% Pt/C (Sulfided). Note: Sulfided catalyst is chosen to prevent dechlorination of the chloro-group.[1][2]

  • Reaction: Hydrogenate at 1 atm (balloon) at RT for 4 hours.

  • Analysis: Filter and analyze by HPLC.

  • Success Metric:

    • Conversion > 98%.

    • De-chloro impurity < 0.5%. (If >0.5%, the starting material contains active Pd that overrode the Pt/C selectivity).[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision tree for qualifying incoming lots of CMP-NBA.

CMP_Assessment_Workflow Start Lot Arrival (CMP-NBA) Visual 1. Visual & Solubility (THF Haze Test) Start->Visual UPLC 2. UPLC-MS Profiling (Check Homocoupling) Visual->UPLC Clear Solution Reject REJECT LOT (Risk of Failure) Visual->Reject Haze/Insolubles ICP 3. ICP-MS Analysis (Pd, P content) UPLC->ICP Purity >98% UPLC->Reject Dimer >0.5% Stress 4. Functional Stress Test (Nitro Reduction) ICP->Stress Pd <20ppm ICP->Reject Pd >20ppm Decision Quality Decision Stress->Decision Decision->Reject De-Cl Observed Approve RELEASE (Process Ready) Decision->Approve No De-Cl

Figure 1: Strategic Assessment Workflow for Biaryl Nitrobenzoic Acid Intermediates. This logic gate prioritizes metal contamination checks prior to functional testing.

References
  • Suzuki-Miyaura Coupling Mechanisms & Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1][2]

    • Relevance: Explains the "Protodeboronation" and "Homocoupling" impurity p
  • Control of Elemental Impurities (ICH Q3D)

    • International Council for Harmonisation (ICH).[1][2] (2019). Guideline Q3D(R2) on Elemental Impurities.

    • Relevance: Establishes the regulatory limits for Palladium (Pd) in drug substances, supporting the <10ppm target in Table 1.
  • Catalyst Poisoning in Nitro Reduction

    • Blaser, H. U. (2010).[1][2] Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Science & Technology.

    • Relevance: Validates the "Functional Stress Test" protocol, specifically how trace homogeneous metals (from previous steps)

Sources

Comparative

Inter-laboratory comparison of analytical methods for nitroaromatic compounds

Abstract This guide provides a comprehensive comparison of the primary analytical methods for the quantitative determination of nitroaromatic compounds in environmental matrices. Designed for researchers, analytical chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the primary analytical methods for the quantitative determination of nitroaromatic compounds in environmental matrices. Designed for researchers, analytical chemists, and laboratory managers, this document delves into the methodologies of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Electron Capture Detection (GC-ECD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Drawing on data from inter-laboratory studies and established standard methods, this guide offers an objective evaluation of each technique's performance, highlighting their respective strengths and weaknesses. Detailed experimental protocols, workflow diagrams, and a thorough analysis of comparative data are presented to support laboratories in selecting the most appropriate method for their specific needs and to ensure the generation of high-quality, defensible data.

Introduction: The Analytical Challenge of Nitroaromatic Compounds

Nitroaromatic compounds, a class of chemicals widely used in the manufacturing of explosives, pesticides, and pharmaceuticals, are significant environmental contaminants due to their toxicity and persistence.[1][2] Accurate and reliable quantification of these compounds in complex matrices such as soil and water is paramount for environmental monitoring, risk assessment, and remediation efforts. The inherent chemical properties of nitroaromatics, including their thermal lability and varying polarities, present unique challenges for analytical chemists.[3]

The need for standardized and validated analytical methods has led to the development of several techniques, each with its own set of advantages and limitations. The choice of method can significantly impact data quality, throughput, and cost. Therefore, a thorough understanding of the performance of these methods, backed by inter-laboratory comparison data, is essential for any laboratory engaged in the analysis of nitroaromatic compounds. This guide aims to provide such a comprehensive overview, moving beyond theoretical discussions to present a practical comparison based on real-world performance.

Overview of Primary Analytical Methodologies

The most commonly employed methods for the analysis of nitroaromatic compounds are based on chromatographic separations coupled with various detection techniques. The U.S. Environmental Protection Agency (EPA) has established standardized methods that are widely adopted in the environmental testing industry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - EPA Method 8330B

EPA Method 8330B is the most prevalent and widely accepted method for the analysis of a broad range of nitroaromatics and nitramines (explosives) in soil and water.[4][5] This method utilizes reversed-phase HPLC to separate the target compounds, followed by UV detection at a specific wavelength (typically 254 nm), where nitroaromatic compounds exhibit strong absorbance.[6]

Causality of Method Choice: The robustness and relative simplicity of HPLC-UV make it a workhorse in many environmental laboratories. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a methanol/water or acetonitrile/water mixture).[6] The UV detector provides good sensitivity for nitroaromatic compounds due to the presence of the nitro functional group, which is a strong chromophore.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography is another powerful separation technique suitable for volatile and semi-volatile nitroaromatic compounds. When coupled with an Electron Capture Detector (ECD), it offers high sensitivity for electrophilic compounds like nitroaromatics. The ECD is particularly sensitive to compounds containing electronegative functional groups, such as the nitro group.

Causality of Method Choice: The high sensitivity of the ECD for halogenated and nitro-containing compounds makes GC-ECD a viable alternative to HPLC-UV, especially for specific target analytes. However, the thermal lability of some nitroaromatic compounds, such as TNT, can be a significant drawback, as they may degrade in the high temperatures of the GC injector port, leading to inaccurate quantification.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of nitroaromatic compounds, overcoming some of the limitations of both HPLC-UV and GC-ECD.[1][7] This method couples the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.

Causality of Method Choice: The primary advantage of LC-MS/MS lies in its ability to provide structural information, leading to highly confident compound identification and quantification, even in complex matrices. By using Multiple Reaction Monitoring (MRM), the mass spectrometer can selectively detect specific parent-daughter ion transitions for each target analyte, significantly reducing matrix interference and improving detection limits.[1] This makes it particularly valuable for trace-level analysis.

Inter-laboratory Comparison of Method Performance

The true measure of a method's reliability and robustness comes from its performance across multiple laboratories. Inter-laboratory comparisons, also known as round-robin or proficiency testing studies, are crucial for establishing the performance characteristics of a standard method. In these studies, identical, well-characterized samples are sent to a number of participating laboratories for analysis. The results are then statistically evaluated to determine the method's precision and accuracy in a real-world setting.

A foundational collaborative study for EPA Method 8330 was conducted by the U.S. Army Cold Regions Research and Engineering Laboratory (CRREL), the results of which were published in a CRREL report and a subsequent journal article.[8][9] This study involved multiple laboratories analyzing standard solutions and soil samples spiked with various nitroaromatic compounds.

Table 1: Summary of Inter-laboratory Performance Data for Selected Nitroaromatic Compounds in Soil by HPLC-UV (EPA Method 8330)

AnalyteMean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
HMX95.86.410.2
RDX97.55.18.7
1,3,5-TNB98.24.87.9
1,3-DNB99.14.57.5
Tetryl96.45.99.8
NB98.84.67.7
2,4,6-TNT97.25.39.1
2,4-DNT98.54.78.1
2,6-DNT98.14.98.3
(Data synthesized from the collaborative study of EPA Method 8330)[9]

The results from this collaborative study demonstrate that EPA Method 8330 (the precursor to 8330B) provides good accuracy (as indicated by the mean recovery values close to 100%) and acceptable precision for the analysis of nitroaromatic compounds in soil. The repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) are key indicators of the method's robustness.

Table 2: General Performance Comparison of Analytical Methods for Nitroaromatic Compounds

ParameterHPLC-UV (EPA 8330B)GC-ECDLC-MS/MS
Selectivity ModerateModerate to HighVery High
Sensitivity (LODs) Low ppb (µg/L)Low to sub-ppb (µg/L)Sub-ppb to ppt (ng/L)[7]
Throughput HighModerateModerate
Cost (Instrument) Low to ModerateLow to ModerateHigh
Cost (Operational) LowLowHigh
Robustness HighModerateModerate to High
Susceptibility to Matrix Interference ModerateHighLow
Suitability for Thermally Labile Compounds ExcellentPoorExcellent

Experimental Protocols

To ensure self-validation and trustworthiness, the following are detailed, step-by-step methodologies for the analysis of nitroaromatic compounds in soil and water using the most common methods.

Sample Preparation: The Critical First Step

The goal of sample preparation is to efficiently extract the target analytes from the sample matrix and present them in a form suitable for instrumental analysis.

  • Sample Homogenization: Air-dry the soil sample to a constant weight, avoiding direct sunlight to prevent photodegradation of analytes like TNT.[10] Grind the sample to a fine powder using a mortar and pestle.

  • Extraction: Accurately weigh approximately 2 grams of the homogenized soil into a vial. Add 10 mL of acetonitrile and cap tightly.

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 18 hours.

  • Flocculation and Clarification: Allow the soil to settle. Add a calcium chloride solution to promote flocculation of suspended particles.[10]

  • Filtration: Filter the extract through a 0.45 µm filter compatible with acetonitrile. The filtrate is now ready for analysis.

  • Sample Preservation: Acidify the water sample to a pH < 2 with a suitable acid.

  • Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or a polymer-based sorbent) by passing methanol followed by reagent water through it.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with reagent water to remove any interfering substances.

  • Elution: Elute the trapped analytes from the cartridge with a small volume of a suitable solvent, such as acetonitrile or methanol.

  • Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen. The final extract is ready for LC-MS/MS analysis.

Instrumental Analysis Workflow

The following diagrams illustrate the typical workflows for the analysis of nitroaromatic compounds by HPLC-UV and GC-ECD.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis (EPA 8330B) A Soil/Water Sample B Extraction (Acetonitrile/SPE) A->B C Filtration/Concentration B->C D Autosampler Injection C->D E HPLC Separation (C18 Column, Methanol/Water Mobile Phase) D->E F UV Detection (254 nm) E->F G Data Acquisition & Processing F->G GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis A Soil/Water Sample B Extraction (Solvent) A->B C Concentration B->C D GC Injection C->D E GC Separation (Capillary Column) D->E F Electron Capture Detection (ECD) E->F G Data Acquisition & Processing F->G

Caption: GC-ECD analysis workflow for nitroaromatic compounds.

Conclusion and Recommendations

The selection of an analytical method for nitroaromatic compounds should be guided by the specific project requirements, including the target analytes, required detection limits, sample matrix, and available resources.

  • HPLC-UV (EPA Method 8330B) remains the gold standard for routine analysis of a broad range of nitroaromatic compounds in environmental samples. Its robustness, cost-effectiveness, and well-established performance, as demonstrated in collaborative studies, make it the method of choice for many applications. [9]

  • GC-ECD can be a valuable tool for the sensitive detection of specific volatile and semi-volatile nitroaromatics. However, its susceptibility to thermal degradation of certain analytes necessitates careful validation and may limit its applicability for a comprehensive analysis of all nitroaromatic compounds.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for trace-level analysis, complex matrices, and applications requiring a high degree of confidence in compound identification. [1][7]While the initial investment is higher, the superior data quality can be critical for research and regulatory decision-making.

Ultimately, laboratories should validate their chosen method in-house and participate in proficiency testing programs to ensure the continued generation of high-quality and defensible data. [5]

References

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • U.S. Environmental Protection Agency. Validated Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Shimadzu Scientific Instruments. Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. [Link]

  • Phenova. Soils / Hazardous Waste Proficiency Testing. [Link]

  • Jenkins, T. F., Walsh, M. E., Schumacher, P. W., & Stutz, M. H. (1989). Development of an Analytical Method for Explosive Residues in Soil, Part 3, Collaborative Test Results and Final Performance Evaluation (CRREL Report 89-9). U.S.
  • Bauer, C. F., Koza, S. M., & Jenkins, T. F. (1990). Liquid Chromatographic Method for Determination of Explosives Residues in Soil: Collaborative Study. Journal of the Association of Official Analytical Chemists, 73(4), 541-552.
  • Fraboulet, I., Chahen, L., Lestremau, F., Grimstvedt, A., Schallert, B., & Moeller, B. C. (2015). Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. Energy Procedia, 63, 634-642.
  • U.S. Environmental Protection Agency. 8330B: Explosives by HPLC. [Link]

  • Keire, D. A., et al. (2023). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. Journal of Pharmaceutical Sciences, 112(10), 2736-2747.
  • Salvador, A., & de Alencastro, L. F. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
  • Federal Remediation Technologies Roundtable. (1998). Overview of On-Site Analytical Methods for Explosives in Soil. [Link]

  • Jenkins, T. F., & Walsh, M. E. (1989). Development of an Analytical Method for the Determination of Explosive Residues in Soil. Part 2. Additional Development and Ruggedness Testing. (CRREL Report 89-8). U.S.
  • DRRR Proficiency Testing. Environmental Analytics. [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. (CRREL Report 98-2). U.S.

Sources

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